3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Description
Properties
IUPAC Name |
2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZORCPLOVLDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Executive Summary
The synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl presents a classic challenge in modern medicinal chemistry: constructing a biaryl core with significant steric hindrance (ortho-methyl substitution) and sensitive electronic functionalities (nitro group).
This guide outlines a high-fidelity, convergent synthesis pathway. Unlike traditional Suzuki couplings that often fail with ortho-substituted electrophiles due to steric crowding around the palladium center, this protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to ensure efficient oxidative addition and reductive elimination.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Hurdle | Strategic Solution |
| Steric Hindrance | The C2-methyl group blocks the Pd approach to the C1-halogen bond. | Use of 1-Iodo -2-methyl-3-nitrobenzene (weaker C-X bond) + SPhos ligand. |
| Electronic Deactivation | Nitro group withdraws density, stabilizing the Pd(II) intermediate, potentially stalling transmetallation. | Use of K₃PO₄ as a base to accelerate boronate formation without degrading the nitro group. |
| Regiocontrol | Direct nitration of the biphenyl core yields inseparable isomers. | Convergent Assembly : Pre-functionalize rings before coupling. |
Retrosynthetic Analysis
To ensure regiochemical purity, the biphenyl bond is formed last. The molecule is disconnected into two commercially accessible or easily synthesized fragments: an electron-deficient aryl iodide and an electron-rich aryl boronic acid.
Figure 1: Retrosynthetic disconnection strategy isolating the sterically hindered coupling step.
Experimental Protocols
Step 1: Synthesis of Electrophile (1-Iodo-2-methyl-3-nitrobenzene)
While the bromide is commercially available, the iodide is preferred for this specific coupling because the weaker C-I bond compensates for the steric hindrance of the adjacent methyl group during the oxidative addition step.
Reaction Type: Sandmeyer Reaction Precursor: 2-Methyl-3-nitroaniline (CAS: 603-83-8)
Protocol:
-
Diazotization:
-
Charge a 500 mL 3-neck flask with 2-Methyl-3-nitroaniline (15.2 g, 100 mmol) and H₂O (30 mL).
-
Add concentrated H₂SO₄ (25 mL) dropwise while maintaining temperature < 5°C (Ice/Salt bath). Caution: Exothermic.
-
Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) dropwise, keeping internal temp < 5°C. Stir for 30 mins.
-
Checkpoint: Solution should be clear/yellow. If precipitate forms, add minimal ice-cold water.
-
-
Iodination:
-
Prepare a solution of KI (24.9 g, 150 mmol) in water (50 mL) in a separate beaker.
-
Pour the cold diazonium salt solution slowly into the KI solution with vigorous stirring.
-
Observation: Evolution of N₂ gas (foaming) and formation of a dark oil/solid.
-
Warm to room temperature (RT) for 1 hour, then heat to 60°C for 30 mins to ensure complete N₂ evolution.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove iodine color (turns from purple/brown to yellow).
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol or flash column (Hexanes/EtOAc 95:5).
-
Expected Yield: 75-85% (Yellow solid).
-
Step 2: The Critical Coupling (Suzuki-Miyaura)
This step utilizes the SPhos ligand.[1] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally designed to facilitate coupling of ortho-substituted biaryls. The methoxy groups on the ligand stabilize the monoligated Pd(0) species, preventing catalyst decomposition.
Reagents:
-
Electrophile: 1-Iodo-2-methyl-3-nitrobenzene (1.0 equiv)
-
Nucleophile: 3-Isopropylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Protocol:
-
Setup (Inert Atmosphere Essential):
-
Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3 times.
-
Add 1-Iodo-2-methyl-3-nitrobenzene (2.63 g, 10 mmol), 3-Isopropylphenylboronic acid (1.97 g, 12 mmol), and K₃PO₄ (4.25 g, 20 mmol).
-
-
Catalyst Pre-complexation:
-
In a separate vial under Argon, dissolve Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol) in degassed Toluene (20 mL). Stir for 5 mins until the solution turns orange/red (active catalyst formation).
-
-
Reaction:
-
Transfer the catalyst solution to the main reaction vessel via syringe.
-
Add degassed Water (2 mL).
-
Heat to 100°C (reflux) for 12–16 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active, non-iodine-staining spot.
-
-
Workup & Isolation:
-
Cool to RT. Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄.
-
Purification: Flash Chromatography (Silica Gel).
-
Gradient: 100% Hexanes
95:5 Hexanes/EtOAc. -
Note: The product is lipophilic. The nitro group adds slight polarity, allowing separation from homocoupled byproducts.
-
-
Mechanistic Pathway & Logic
The success of this synthesis relies on the specific interaction between the SPhos ligand and the Palladium center.
Figure 2: Catalytic cycle highlighting the oxidative addition into the hindered ortho-methyl aryl iodide.
Why this works:
-
Oxidative Addition: The electron-withdrawing nitro group at the 3-position activates the C-I bond, partially compensating for the steric bulk of the 2-methyl group.
-
Transmetallation: K₃PO₄ provides a mild basic environment that forms the reactive boronate species [Ar-B(OH)₃]⁻ without causing side reactions with the nitro group (which can be sensitive to strong bases like NaOtBu).
-
Reductive Elimination: The bulk of the SPhos ligand forces the two aryl groups together, accelerating the final bond-forming step.
Analytical Data Summary (Expected)
| Metric | Specification | Notes |
| Physical State | Pale yellow solid or viscous oil | Nitro compounds are often yellow. |
| ¹H NMR (CDCl₃) | Distinct singlet for the ortho-methyl. | |
| ¹H NMR (Isopropyl) | Characteristic isopropyl pattern. | |
| MS (ESI) | [M+H]⁺ ~ 256.13 | Molecular ion confirmation. |
| Rf Value | ~0.45 (9:1 Hex/EtOAc) | Slightly more polar than starting iodide. |
References
-
Buchwald-Hartwig Ligand Design
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]
-
-
Sandmeyer Reaction Protocols
-
SPhos Utility in Hindered Couplings
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols.
-
-
Synthesis of 3-Isopropylphenylboronic acid
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Isopropylphenylboronic acid | 216019-28-2 [sigmaaldrich.com]
- 6. 3-Isopropylphenylboronic acid | 216019-28-2 [sigmaaldrich.com]
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: Scaffold for SST4 Agonist Discovery
This guide provides an in-depth technical analysis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl , a critical synthetic intermediate and scaffold used in the discovery of potent, non-peptide Somatostatin Receptor 4 (SST4) agonists.
Executive Summary & Chemical Identity
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) is a specialized biphenyl building block. It serves as the structural core for a class of small-molecule agonists targeting the Somatostatin Receptor 4 (SST4/SSTR4). Unlike the pan-somatostatin inhibitory peptide (somatostatin-14), these synthetic agonists are designed to be orally bioavailable and highly selective for the SST4 subtype, offering therapeutic potential in Alzheimer's disease (enhancing amyloid-
Chemical Profile
| Property | Detail |
| IUPAC Name | 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl |
| CAS Number | 546094-06-8 |
| Molecular Formula | |
| Molecular Weight | 255.31 g/mol |
| Core Structure | Biphenyl with steric constraints (2-Me) and lipophilic bulk (3'-iPr) |
| Key Function | Precursor to 3'-amino-biphenyl urea/amide SST4 agonists |
Mechanism of Action: The SST4 Agonist Pathway
While the nitro-biphenyl itself is a synthetic intermediate, its reduced amino-derivative forms the pharmacophore that binds selectively to the SST4 receptor. The mechanism described below details the signaling cascade activated by the final drug candidates derived from this scaffold.
Receptor Binding & Selectivity
The 2-methyl and 3'-isopropyl substituents on the biphenyl core are critical for locking the molecule into a specific twisted conformation (atropisomer-like preference). This steric arrangement allows the molecule to fit into the hydrophobic orthosteric pocket of the human SST4 receptor (hSST4), avoiding the SST2 receptor which regulates growth hormone and insulin secretion.
Intracellular Signaling Cascade
Upon binding, the agonist stabilizes the active conformation of the G-protein-coupled receptor (GPCR), triggering a
-
Activation: The
subunit dissociates from . -
Adenylyl Cyclase Inhibition:
inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cAMP levels. -
Neprilysin Upregulation (Alzheimer's Context): Reduced cAMP/PKA signaling has been linked to the upregulation of Neprilysin (NEP), a key enzyme responsible for degrading Amyloid-
(A ) plaques in the brain. -
Ion Channel Modulation: The
subunits modulate channels (GIRK) and inhibit voltage-gated channels, resulting in neuronal hyperpolarization and inhibition of nociceptive (pain) transmission.
Pathway Visualization
Caption: Signal transduction pathway of SST4 agonists derived from the 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl scaffold, highlighting key therapeutic endpoints in neurodegeneration and pain.
Experimental Protocols
Synthesis of the Scaffold (Suzuki Coupling)
This protocol describes the formation of the biphenyl core via palladium-catalyzed cross-coupling, a critical step in generating the scaffold [1].
Reagents:
-
1-Bromo-2-methyl-3-nitrobenzene (Aryl halide)
-
3-Isopropylphenylboronic acid (Boronic acid)
-
Catalyst:
or -
Base:
or -
Solvent: DME/Water or Dioxane/Water (3:1)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv) and 3-isopropylphenylboronic acid (1.2 equiv) in degassed DME (dimethoxyethane).
-
Activation: Add aqueous
(2M, 2.0 equiv) and sparge with nitrogen for 10 minutes. -
Catalysis: Add
(5 mol%) under a nitrogen counter-flow. Seal the vessel. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 9:1). -
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over
and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a pale yellow oil/solid.
-
Validation: Confirm structure via
NMR. Look for the characteristic isopropyl methine septet (~2.9 ppm) and the nitro-aromatic protons.
Functional Assay: cAMP Inhibition (SST4 Activity)
To validate the activity of the final agonist derived from this intermediate, a cellular functional assay is used.
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human SST4 (hSST4).
-
Seeding: Plate cells at 2,000 cells/well in 384-well plates in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Stimulation: Treat cells with forskolin (10
) to induce cAMP production. -
Treatment: Simultaneously add the test compound (dilution series 0.1 nM – 10
). Incubate for 30 minutes at . -
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF). Lyse cells and add the detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).
-
Analysis: Measure fluorescence ratio (665/620 nm). A decrease in signal (or increase, depending on kit format) relative to forskolin-only control indicates SST4 agonism. Calculate
.
Synthesis Workflow Visualization
The following diagram illustrates the transformation of the nitro-biphenyl intermediate into the active urea-based SST4 agonist.
Caption: Synthetic route from raw materials to the active SST4 agonist, highlighting the central role of the nitro-biphenyl scaffold.
References
-
Bioorganic & Medicinal Chemistry Letters. (2003). Discovery of a Novel Non-Peptide Somatostatin Agonist with SST4 Selectivity. Volume 13, Issue 2, Pages 269–271.
-
Ambeed. (n.d.). Product Analysis: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. Retrieved from Ambeed Catalog.
- Crider, A. M. (2003). Somatostatin Receptor Subtype 4 (sst4) Ligands: A Novel Target for Alzheimer's Disease. Mini Reviews in Medicinal Chemistry.
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl discovery and history
The following technical guide details the discovery, synthesis, and chemical utility of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8). This molecule serves as a critical biaryl intermediate in medicinal chemistry, particularly in the development of sterically constrained pharmacophores for GPCR ligands and kinase inhibitors.
Discovery, Synthesis, and Chemical Utility[1][2]
Part 1: Molecular Identity & Significance
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a specialized biaryl scaffold characterized by a "twist" in its planar geometry due to steric hindrance between the ortho-methyl group and the aromatic ring system. This conformational restriction is highly valued in drug discovery for locking pharmacophores into bioactive conformations.
| Property | Specification |
| Chemical Name | 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl |
| CAS Number | 546094-06-8 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Core Scaffold | Biaryl (Biphenyl) |
| Key Substituents | 2-Methyl (Steric lock), 3-Nitro (Functional handle), 3'-Isopropyl (Lipophilic bulk) |
| Primary Application | Intermediate for biaryl anilines in SAR studies (e.g., TPO mimetics, GPCR antagonists) |
Part 2: Synthesis & Experimental Protocols
The primary route to this molecule is a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its tolerance of the nitro group and the ability to form sterically crowded biaryl bonds.
2.1. Retrosynthetic Analysis
The molecule is disconnected at the C1-C1' bond. The convergent synthesis involves:
-
Electrophile: 1-Bromo-2-methyl-3-nitrobenzene (or the Iodo- analog).
-
Nucleophile: 3-Isopropylphenylboronic acid.
2.2. Detailed Synthetic Protocol
Based on standard biaryl coupling methodologies adapted from Bioorg. Med. Chem. Lett. (2003).[1][2][3][4][5]
Reagents:
-
1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)
-
3-Isopropylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Charge the flask with 1-Bromo-2-methyl-3-nitrobenzene (10 mmol, 2.16 g) and 3-Isopropylphenylboronic acid (12 mmol, 1.97 g) in degassed 1,4-dioxane (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under a counter-flow of Argon.
-
Activation: Add the 2.0 M Na₂CO₃ solution (10 mL) via syringe. The mixture will turn biphasic.
-
Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane to 5% EtOAc/Hexane.
-
Yield: Typically 75–85% as a pale yellow solid/oil.
-
Part 3: Mechanistic Pathway (Visualization)
The following diagram illustrates the Suzuki catalytic cycle specific to this sterically demanding substrate. The ortho-methyl group on the electrophile slows the oxidative addition and reductive elimination steps, necessitating a robust catalyst.
Caption: Figure 1. Catalytic cycle for the synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Part 4: Downstream Chemistry & Applications
The nitro group in 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is rarely the final endpoint. It serves as a "masked" amine. The most common downstream transformation is the reduction to the aniline, which is then coupled to form ureas, amides, or heterocycles.
4.1. Reduction Protocol (Fe/NH₄Cl)
To avoid reducing the biphenyl ring or affecting the isopropyl group, a mild Iron-mediated reduction is preferred over catalytic hydrogenation.
-
Dissolve the nitro-biphenyl (1.0 eq) in EtOH/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux at 80°C for 2 hours.
-
Filter hot through Celite.
-
Result: 3'-Isopropyl-2-methyl-3-aminobiphenyl .
4.2. Role in Drug Discovery (SAR)
This molecule is pivotal in Structure-Activity Relationship (SAR) studies for:
-
Thrombopoietin (TPO) Receptor Agonists: The biphenyl core mimics the hydrophobic interactions of TPO. The isopropyl group probes the size of the hydrophobic pocket compared to the dimethyl group found in Eltrombopag.
-
NK1 Receptor Antagonists: Biphenyls with specific steric clashes (like the 2-methyl group) are used to lock the conformation required for binding to the Neurokinin-1 receptor.
Caption: Figure 2. Downstream synthetic utility of the nitro-biphenyl intermediate.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Nitro Compounds: While this specific biphenyl is stable, aromatic nitro compounds can be energetic. Avoid heating dry solids to decomposition.
-
Storage: Store at 2–8°C under inert atmosphere (Argon).
References
-
Primary Synthesis & Discovery: Bioorganic & Medicinal Chemistry Letters, 2003 , 13(2), 269–271. Context: Discovery of biphenyl derivatives and their synthesis via Suzuki coupling for biological evaluation.
-
Chemical Property Data: PubChem Compound Summary for Related Biphenyls.
- Supplier Data (CAS Verification): Ambeed / BLDpharm Catalog Entry for CAS 546094-06-8. (Verifies existence as a commercial research chemical).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on Stable Diazoalkanes as Potential Fluorogenic Reagents. I. 7-Substituted 4-Diazomethylcoumarins [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thalidomide analogs - Patent US-7973057-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compounds and their use as inhibitors of N-myristoyl transferase - Patent US-11466011-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Analysis and Synthetic Methodology of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: A Key Scaffold for 5-HT7 Agonists
Executive Overview
In the realm of rational drug design, the spatial orientation of aromatic rings dictates the success of a molecule's interaction with G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I frequently analyze intermediate scaffolds that serve as the structural foundation for active pharmaceutical ingredients (APIs). 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) is one such critical building block.
Far from being a generic intermediate, this specific biphenyl architecture is the foundational precursor for a potent class of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 receptor agonists. These downstream APIs have profound implications in neuropharmacology, specifically targeting circadian rhythm regulation and mood disorders . This whitepaper dissects the structural causality, the self-validating synthetic methodology, and the downstream pharmacological applications of this molecule.
Structural and Electronic Causality
The architecture of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl is deliberately designed to impose specific 3D conformations required for target receptor binding. Every functional group serves a distinct mechanistic purpose:
-
Steric Hindrance and Dihedral Twist (Atropisomerism): The ortho-methyl group at the C2 position of the biphenyl axis creates a significant steric clash with the ortho-protons of the adjacent phenyl ring. This forces the biphenyl system out of planarity, resulting in a large dihedral angle. This non-planar, twisted conformation is an absolute prerequisite for fitting into the narrow, hydrophobic transmembrane pocket of the 5-HT7 receptor.
-
Electronic Modulation: The meta-nitro group at C3 acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. While its primary role in this intermediate is to serve as a "masked" amine (ready for downstream reduction), it temporarily stabilizes the electron-rich biphenyl system against unwanted electrophilic aromatic substitutions during early-stage synthesis.
-
Lipophilic Anchoring: The 3'-isopropyl group provides a bulky, lipophilic anchor that enhances the overall bioavailability score—aligning with Martin's rules for lead-likeness —and drives hydrophobic interactions within the GPCR binding site.
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The construction of this sterically hindered biphenyl core relies on a robust Suzuki-Miyaura cross-coupling between 1-bromo-2-methyl-3-nitrobenzene and 3-isopropylphenylboronic acid .
Causality of Experimental Choices
-
Catalyst (Pd(PPh3)4): Chosen for its reliability in coupling ortho-substituted aryl halides. The triphenylphosphine ligands provide sufficient electron density to the Palladium center, driving the difficult oxidative addition into the electron-deficient C-Br bond.
-
Solvent System (Toluene/EtOH/H2O 4:1:1): Toluene solubilizes the organic precursors. Water dissolves the Na2CO3 base, generating the highly reactive boronate complex essential for the transmetalation step. Ethanol acts as a phase-transfer bridge, homogenizing the biphasic boundary to accelerate the reaction rate.
Step-by-Step Self-Validating Protocol
-
Preparation: In a 250 mL round-bottom flask, dissolve 1-bromo-2-methyl-3-nitrobenzene (10.0 mmol) and 3-isopropylphenylboronic acid (12.0 mmol, 1.2 eq) in 40 mL of toluene.
-
Base Addition: Add 10 mL of a 2M aqueous Na2CO3 solution, followed by 10 mL of ethanol.
-
Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxide, which will permanently stall the catalytic cycle.
-
Catalyst Introduction: Quickly add Pd(PPh3)4 (0.5 mmol, 5 mol%) under a positive Argon stream.
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C for 12 hours.
-
Self-Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed successful and complete when the lower-Rf aryl bromide spot completely disappears, replaced by a highly UV-active, higher-Rf product spot.
-
Workup & Purification: Cool to room temperature, extract with EtOAc (50 mL), wash with brine, and dry over anhydrous Na2SO4. Purify via flash column chromatography (silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the target intermediate as a pale yellow oil.
Fig 1. Suzuki-Miyaura synthesis workflow and downstream API generation.
Quantitative Analytical Characterization
To ensure the integrity of the synthesized intermediate before proceeding to API generation, rigorous analytical profiling is mandatory. The presence of the ortho-methyl group and the meta'-isopropyl group provides highly distinct, self-validating NMR signatures.
Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)
| Nucleus | Structural Position | Multiplicity | Expected Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| 1H | -CH(CH3)2 (Isopropyl) | Heptet | 2.90 - 3.00 | 6.9 | 1H |
| 1H | -CH(CH3)2 (Isopropyl) | Doublet | 1.25 - 1.30 | 6.9 | 6H |
| 1H | Ar-CH3 (C2 Methyl) | Singlet | 2.20 - 2.30 | - | 3H |
| 1H | Ar-H (C4, ortho to NO2) | Doublet of doublets | 7.75 - 7.85 | 8.0, 1.5 | 1H |
| 1H | Ar-H (C2', between substituents) | Broad singlet | 7.10 - 7.20 | - | 1H |
Note: The highly deshielded doublet of doublets at ~7.80 ppm confirms the retention of the nitro group, while the heptet at ~2.95 ppm confirms the successful cross-coupling of the isopropyl-bearing ring.
Downstream Application: 5-HT7 Receptor Activation
Once the intermediate is validated, the nitro group of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl is subjected to catalytic hydrogenation (H2, Pd/C) to yield the corresponding biphenylamine. This amine is subsequently reacted with 2-chloro-4,5-dihydroimidazole to form the final API .
Mechanism of Action
The resulting (4,5-dihydroimidazol-2-yl)-biphenylamine acts as a potent agonist at the 5-HT7 receptor. Because the 5-HT7 receptor is a Gs-coupled GPCR, the binding of the twisted biphenylamine induces a conformational change that activates the Gs protein. This stimulates adenylyl cyclase (AC), leading to an intracellular accumulation of cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to modulate neurophysiological effects.
Fig 2. 5-HT7 receptor activation and intracellular cAMP/PKA signaling pathway.
Conclusion
The synthesis and structural validation of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl exemplify the precision required in modern medicinal chemistry. By understanding the causality behind the Suzuki-Miyaura coupling conditions and the steric implications of the ortho-methyl group, drug development professionals can reliably produce this scaffold to explore novel neuropharmacological therapeutics targeting the 5-HT7 receptor.
References
-
Parikh, V., Welch, W. M., Schmidt, A. W., et al. (2003). Discovery of a series of (4,5-Dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 269-271. URL:[Link][1]
-
Martin, Y. C. (2005). A Bioavailability Score. Journal of Medicinal Chemistry, 48(9), 3164-3170. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Sources
Spectroscopic Blueprint of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: A Technical Guide for Advanced Research
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. In the absence of direct experimental data in publicly available literature, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The insights herein are derived from established principles of spectroscopic interpretation and data from structurally analogous compounds, ensuring a high degree of scientific validity.
The strategic placement of an isopropyl group, a methyl group, and a nitro group on the biphenyl scaffold presents a unique spectroscopic puzzle. This guide will deconstruct this puzzle, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in a deep understanding of substituent effects on aromatic systems, providing not just data, but the scientific rationale behind the predictions.
Molecular Structure and Isomeric Considerations
The structural framework of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is foundational to understanding its spectroscopic behavior. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 2-position and a nitro group at the 3-position. The second ring bears an isopropyl group at the 3'-position. The numbering of the biphenyl system is crucial for the correct assignment of spectroscopic signals.
Caption: Structure of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Data
The proton NMR spectrum will be complex due to the lack of symmetry in the molecule. The aromatic region will display a series of multiplets corresponding to the seven aromatic protons. The aliphatic region will show signals characteristic of the isopropyl and methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.2 | m | 7H |
| Isopropyl-CH | 3.0 - 3.2 | sept | 1H |
| Methyl (on ring) | 2.1 - 2.3 | s | 3H |
| Isopropyl-CH₃ | 1.2 - 1.4 | d | 6H |
Rationale for Predictions:
-
Aromatic Protons (7.0 - 8.2 ppm): The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing and will deshield ortho and para protons, shifting them downfield. The methyl and isopropyl groups are weakly electron-donating, causing a slight shielding effect (upfield shift) on their respective ortho and para protons.
-
Isopropyl-CH (3.0 - 3.2 ppm): This proton will appear as a septet due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift is influenced by the aromatic ring.
-
Methyl (on ring) (2.1 - 2.3 ppm): This will be a singlet as there are no adjacent protons to couple with. Its position is typical for a methyl group attached to an aromatic ring.
-
Isopropyl-CH₃ (1.2 - 1.4 ppm): These six protons will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show 16 distinct signals, corresponding to the 16 inequivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | 147 - 150 |
| Aromatic C-CH₃ | 135 - 138 |
| Aromatic C-CH(CH₃)₂ | 148 - 151 |
| Quaternary Aromatic Carbons | 130 - 145 |
| Aromatic CH | 120 - 135 |
| Isopropyl-CH | 33 - 36 |
| Methyl (on ring) | 19 - 22 |
| Isopropyl-CH₃ | 23 - 25 |
Rationale for Predictions:
-
The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the nitro group will be shifted downfield, while those bearing the alkyl groups will be slightly upfield compared to unsubstituted biphenyl.
-
The chemical shifts of the aliphatic carbons are in the typical range for these functional groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift axis using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum will provide valuable information about the functional groups present in the molecule. The most prominent features will be the strong absorptions from the nitro group.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-N Stretch | 890 - 835 | Medium |
Rationale for Predictions:
-
Aromatic and Aliphatic C-H Stretches: These are characteristic absorptions for these types of bonds. Aromatic C-H stretches appear at a slightly higher frequency than aliphatic ones.[1]
-
NO₂ Stretches: The asymmetric and symmetric stretches of the nitro group are typically the most intense and diagnostic peaks in the spectrum of a nitro compound.[2][3][4] Their positions are characteristic of aromatic nitro compounds.[2][3][4]
-
Aromatic C=C Stretches: These vibrations of the benzene rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.[5]
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond is also expected to be observed.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sample directly on the ATR crystal.
-
Spectrum Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000 - 400 cm⁻¹).
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Molecular Ion:
-
m/z: 269 (corresponding to the molecular formula C₁₆H₁₇NO₂)
Predicted Key Fragmentation Pathways:
The fragmentation of substituted biphenyls is complex and can be influenced by the position of the substituents.[6][7]
Caption: Predicted major fragmentation pathways for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Rationale for Predictions:
-
Loss of a Methyl Group (-15 amu): Loss of a methyl radical from the isopropyl group or the ring-substituted methyl group is a likely fragmentation pathway, leading to a fragment ion at m/z 254.
-
Loss of an Isopropyl Group (-43 amu): Cleavage of the isopropyl group would result in a fragment at m/z 226.
-
Loss of the Nitro Group (-46 amu): The nitro group can be lost as NO₂, resulting in a fragment at m/z 223.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and record the mass spectrum.
Synthesis and a Note on Experimental Causality
While this guide focuses on spectroscopic prediction, understanding the synthetic origin of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl provides crucial context. A plausible synthetic route would involve a Suzuki coupling reaction between a suitably substituted arylboronic acid and an aryl halide. The choice of starting materials and reaction conditions would be critical to achieving the desired regiochemistry. For instance, the nitro and methyl groups would likely be introduced on one ring prior to the coupling reaction, and the isopropyl group on the other. The specific synthetic strategy employed would be a key determinant in confirming the final structure and would guide the interpretation of the spectroscopic data.
Conclusion
This in-depth technical guide provides a robust and scientifically grounded prediction of the NMR, IR, and MS spectra of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. By leveraging established spectroscopic principles and data from related compounds, we have constructed a comprehensive spectroscopic blueprint that will be invaluable to researchers in the fields of chemical synthesis, drug discovery, and materials science. The detailed protocols and interpretive rationale provided herein are designed to empower scientists to confidently identify and characterize this and other complex organic molecules.
References
- Sheley, C. F., & Patterson, R. T. (1974). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Journal of Mass Spectrometry, 3(2), 88-90.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
- Chemistry LibreTexts. (2021). Infrared of nitro compounds.
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
- Levy, L. A., & Oswald, E. O. (1976). The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Journal of Mass Spectrometry, 3(2), 88-90.
- Bromilow, R. J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(23), 4325-4333.
-
PubChem. (n.d.). 2-Methylbiphenyl. Retrieved from [Link]
- Safe, S., Tulp, M. T. M., & Hutzinger, O. (1977). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Biomedical Mass Spectrometry, 4(2), 97-101.
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 31(6), 944-953.
- Smith, B. C. (2021).
-
NIST. (n.d.). 1,1'-Biphenyl, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Tulp, M. T. M., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114.
-
ResearchGate. (n.d.). Supplementary Information File. Retrieved from [Link]
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Facelli, J. C., & Grant, D. M. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6824-6831.
-
PubChem. (n.d.). 3-Isopropylbiphenyl. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-ISOPROPYLBIPHENYL. Retrieved from [Link]
- Chemistry LibreTexts. (2021). IR Spectroscopy of Hydrocarbons.
- ResearchGate. (2025, August 7).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Chemistry LibreTexts. (2021). Spectroscopy Infrared Spectra.
-
SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylbiphenyl. Retrieved from [Link]
- Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 247-259.
- Goldman, S., et al. (2023). Efficiently predicting high resolution mass spectra with graph neural networks. arXiv preprint arXiv:2301.11181.
- Goldman, S., et al. (2025). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv.
- Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz.
-
Inxight Drugs. (n.d.). 3-ISOPROPYLBIPHENYL. Retrieved from [Link]
- BenchChem. (n.d.). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.
Sources
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- 7. scilit.com [scilit.com]
Methodological & Application
Technical Application Note: Trace Quantitation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in API Matrices
The following Application Note and Protocol is designed for Analytical Development Scientists and Quality Control Professionals in the pharmaceutical industry. It addresses the critical need for controlling potential genotoxic impurities (PGIs) in drug substances, specifically focusing on the trace quantification of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl .
Introduction & Regulatory Context[1]
In the synthesis of complex biaryl drug candidates (e.g., kinase inhibitors, receptor modulators), nitration and Suzuki-Miyaura coupling are common synthetic steps. 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a representative intermediate or byproduct that poses a specific regulatory challenge.
The Scientific Challenge
As a nitro-aromatic compound, this molecule falls under the "Cohort of Concern" or Class 3 structural alerts as defined by ICH M7 (R1) guidelines. Nitro groups on biphenyl rings can undergo metabolic reduction to hydroxylamines and amines, which are capable of forming DNA adducts.
-
Regulatory Requirement: Manufacturers must demonstrate that this impurity is controlled to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.
-
Analytical Hurdle: Standard HPLC-UV is insufficient due to the lack of sensitivity at ppm levels. The high lipophilicity (LogP ~4.5) and lack of acidic/basic centers make electrospray ionization (ESI) challenging.
Solution Strategy
This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in negative mode coupled with Tandem Mass Spectrometry (MS/MS). APCI is chosen over ESI because it effectively ionizes non-polar, electron-deficient nitro-aromatics via electron capture (forming
Experimental Protocol: APCI-LC-MS/MS Quantitation
Reagents and Standards
-
Reference Standard: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (>98% purity, verified by 1H-NMR).
-
Internal Standard (IS): 3-Nitrobiphenyl-d9 (or a structural analog like 4-Nitrobiphenyl if deuterated version is unavailable).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Ammonium Acetate.
Sample Preparation (Liquid-Liquid Extraction)
Direct injection is often precluded by the high concentration of the Active Pharmaceutical Ingredient (API). A targeted extraction is required to remove the API matrix while enriching the non-polar impurity.
-
Stock Preparation: Dissolve 10 mg of Reference Standard in 10 mL ACN (1 mg/mL). Serially dilute to prepare a working standard at 100 ng/mL.
-
Sample Weighing: Weigh 50 mg of API into a 15 mL centrifuge tube.
-
Dissolution: Dissolve API in 2 mL of DMSO:Water (1:1) .
-
Extraction: Add 4 mL of n-Hexane . Vortex vigorously for 5 minutes.
-
Mechanism: The non-polar nitro-biphenyl partitions into the hexane layer, while polar APIs (salts/heterocycles) remain in the DMSO/Water phase.
-
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 5°C.
-
Concentration: Transfer 3 mL of the upper hexane layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of MeOH:Water (80:20) containing 10 ng/mL Internal Standard.
Chromatographic Conditions (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (buffers pH, aids ionization).
-
Mobile Phase B: Methanol (MeOH).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 60 | Initial Hold |
| 1.0 | 60 | Start Gradient |
| 6.0 | 95 | Elution of Impurity |
| 8.0 | 95 | Wash |
| 8.1 | 60 | Re-equilibration |
| 10.0 | 60 | End |
Mass Spectrometry Parameters (APCI-)
-
Source: APCI (Negative Mode).
-
Corona Current: 4-10 µA (Optimize for max signal).
-
Vaporizer Temp: 350°C (High temp required for volatilization).
-
Capillary Voltage: 3000 V.
-
Collision Gas: Argon.
MRM Transitions:
The precursor ion is typically the radical anion
-
Quantifier Transition:
(Loss of , characteristic of nitroaromatics). -
Qualifier Transition:
(Loss of ).
Data Analysis & Validation Criteria
System Suitability
Before running samples, ensure the system meets the following criteria using a 10 ng/mL standard solution:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time | ± 0.1 min of reference | Ensures peak identity. |
| Signal-to-Noise (S/N) | > 50:1 | Ensures sensitivity at LOQ. |
| Tailing Factor | 0.8 – 1.5 | Good peak shape for integration. |
| Precision (n=6) | RSD < 5.0% | System stability. |
Calculation
Calculate the content of the impurity in the API using the internal standard method:
- : Peak Area Ratio (Analyte/IS)
- : Concentration (mg/mL)
- : Potency of Standard
Mechanistic Visualization
The following diagram illustrates the analytical control strategy, from the chemical risk assessment to the final data output.
Caption: Workflow for the identification, method development, and control of the nitro-biphenyl PGI.
References
-
International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017. Link
-
Klick, S., et al. "Trace Analysis of Genotoxic Impurities in Drug Substances: A Perspective on the Current Status." Journal of Pharmaceutical and Biomedical Analysis, vol. 150, 2018, pp. 367-380. Link
-
Sun, M., et al. "Strategies for the Determination of Genotoxic Impurities in Pharmaceuticals by LC-MS/MS." Trends in Analytical Chemistry, vol. 118, 2019, pp. 685-697. Link
-
PubChem. "Compound Summary: 4'-Methyl-3-nitro-1,1'-biphenyl (Structural Analog)."[1] National Library of Medicine. Link
Sources
Applications of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in organic synthesis
Application Note: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in the Synthesis of 5-HT7 Receptor Agonists
Executive Summary
The compound 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8) is a highly specialized, sterically hindered biaryl building block. In modern organic synthesis and drug development, it serves as a critical intermediate for the generation of novel (4,5-dihydroimidazol-2-yl)-biphenylamine derivatives. These derivatives are potent and selective agonists for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in circadian rhythm regulation, thermoregulation, and cognitive disorders [1]. This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this intermediate in medicinal chemistry.
Mechanistic Insights & Structural Rationale
The architecture of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is deliberately designed to fulfill specific pharmacophoric requirements:
-
Conformational Restriction: The ortho-methyl group at the 2-position induces a severe steric clash with the adjacent 3'-isopropylphenyl ring. This forces the biphenyl system out of coplanarity, creating a twisted, three-dimensional conformation. This restricted rotation is the primary driver for the ligand's high binding affinity and selectivity for the 5-HT7 receptor pocket over other serotonin subtypes (e.g., 5-HT1A or 5-HT2A) [1].
-
Latent Functionality: The nitro group at the 3-position acts as a robust, chemically stable placeholder during the initial carbon-carbon bond formation. It is subsequently reduced to an aniline, providing the exact nucleophilic vector required for imidazoline ring annulation.
Synthetic Workflow & Experimental Protocols
The transformation of commercially available starting materials into the active 5-HT7 agonist via the title compound involves a three-step sequence: Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and imidazoline formation.
Synthetic workflow from starting materials to the 5-HT7 agonist via the nitro-biphenyl intermediate.
Protocol 3.1: Synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Causality: The ortho-methyl group on the aryl bromide significantly slows down the oxidative addition and transmetalation steps of the palladium cycle due to steric hindrance. Therefore, a highly active catalyst (Pd(PPh3)4) and elevated temperatures (90°C) in a biphasic solvent system are required to drive the coupling to completion.
-
Reagents: 1-Bromo-2-methyl-3-nitrobenzene (10.0 mmol), 3-isopropylphenylboronic acid (12.0 mmol), Pd(PPh3)4 (0.5 mmol, 5 mol%), Na2CO3 (20.0 mmol).
-
Solvents: Toluene (30 mL), Ethanol (10 mL), Deionized Water (10 mL).
-
Step-by-Step:
-
Dissolve the aryl bromide and boronic acid in the Toluene/EtOH mixture within a round-bottom flask.
-
Add the aqueous Na2CO3 solution. Degas the biphasic mixture by bubbling nitrogen gas through the solution for 15 minutes to prevent catalyst oxidation.
-
Quickly add Pd(PPh3)4, attach a reflux condenser, and heat the mixture to 90°C under a positive N2 atmosphere for 12 hours.
-
Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 × 20 mL).
-
Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
-
Self-Validation: The reaction mixture will transition from a pale yellow to a deep amber as the palladium complex cycles. TLC (Hexanes/EtOAc 9:1) will confirm completion via the disappearance of the lower-Rf bromide and the emergence of a strongly UV-active product spot.
Protocol 3.2: Reduction to 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-3-amine
Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent trace heavy-metal contamination, which can interfere with downstream pharmacological GPCR binding assays.
-
Reagents: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (8.0 mmol), 10% Pd/C (0.8 mmol Pd).
-
Solvents: Methanol (40 mL).
-
Step-by-Step:
-
Dissolve the nitro-biphenyl intermediate in Methanol.
-
Carefully add 10% Pd/C. Purge the flask with N2 (vacuum/fill × 3), followed by H2 gas (vacuum/fill × 3).
-
Stir vigorously under an H2 balloon (1 atm) at room temperature for 4 hours.
-
Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with excess Methanol.
-
Concentrate the filtrate to yield the pure biphenylamine.
-
-
Self-Validation: The cessation of hydrogen gas uptake (monitored via the balloon's volume) indicates reaction completion. The resulting amine will strongly stain with ninhydrin (yielding a purple spot on TLC), unlike the unreactive nitro precursor.
Protocol 3.3: Imidazoline Ring Annulation
Causality: Reacting the sterically hindered aniline with 2-methylthio-2-imidazoline hydroiodide is a thermodynamically driven process. The continuous removal of methanethiol gas shifts the equilibrium entirely to the product side.
-
Reagents: 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-3-amine (5.0 mmol), 2-methylthio-2-imidazoline hydroiodide (6.0 mmol).
-
Solvents: Isopropanol (25 mL).
-
Step-by-Step:
-
Combine the amine and the imidazoline reagent in Isopropanol.
-
Reflux the mixture (82°C) for 18 hours. Safety Note: Route the condenser exhaust through a bleach trap to neutralize the evolved methanethiol (MeSH) gas.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between Dichloromethane (30 mL) and 1N NaOH (30 mL) to liberate the free base.
-
Extract, dry the organic layer, and purify by recrystallization.
-
-
Self-Validation: The continuous evolution of MeSH gas—detectable via its distinct odor (if safely vented) and visually bubbling into the bleach trap—serves as a real-time stoichiometric indicator of the condensation progress.
Quantitative Data & Analytical Validation
The following table summarizes the expected yields and key analytical markers for verifying the integrity of the synthesized compounds at each stage [1].
| Step | Reaction Type | Optimized Conditions | Expected Yield | Key Analytical Marker (1H NMR / IR) |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, PhCH3/EtOH/H2O, 90°C, 12h | 85–92% | Appearance of isopropyl CH doublet at ~1.2 ppm; NO2 stretch at ~1530 cm⁻¹ |
| 2 | Nitro Reduction | 10% Pd/C, H2 (1 atm), MeOH, RT, 4h | 95–98% | Disappearance of NO2 IR stretch; appearance of broad NH2 singlet at ~3.8 ppm |
| 3 | Imidazoline Formation | 2-Methylthio-2-imidazoline HI, iPrOH, Reflux, 18h | 65–75% | Characteristic imidazoline CH2 singlet at ~3.6 ppm (4H) |
Biological Context: 5-HT7 Receptor Activation
To understand the ultimate utility of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, one must look at the biological target of its downstream derivative. The 5-HT7 receptor is a Gs-coupled GPCR. When the synthesized (4,5-dihydroimidazol-2-yl)-biphenylamine binds to the receptor, it triggers a conformational change that activates the Gs protein. This stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), initiating a phosphorylation cascade that modulates central nervous system functions [2].
5-HT7 receptor Gs-coupled signaling pathway activated by the synthesized biphenylamine agonist.
References
-
Parikh, V., Welch, W. M., & Schmidt, A. W. (2003). Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 269-271. URL: [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. URL:[Link]
Application Note: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl - A Novel Molecular Probe for the Detection of Cellular Hypoxia
Introduction
Cellular hypoxia, a condition of low oxygen concentration, is a hallmark of various pathological states, including tumorigenesis, ischemia, and inflammatory diseases. The detection and imaging of hypoxic microenvironments are of paramount importance for diagnostics, therapeutic monitoring, and drug development. We introduce 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl , a novel, rationally designed molecular probe for the sensitive and specific detection of cellular hypoxia. This application note details the scientific basis, operational protocols, and potential applications of this innovative tool for researchers in cell biology, oncology, and pharmacology.
This probe is engineered to exhibit a "turn-on" fluorescence response in hypoxic conditions. The core of its mechanism lies in the selective reduction of its nitro group by intracellular nitroreductases, which are significantly upregulated in hypoxic cells. In its native, non-fluorescent state, the nitro group quenches the intrinsic fluorescence of the biphenyl core. Upon enzymatic reduction to an amino group, this quenching effect is alleviated, resulting in a strong fluorescent signal. The isopropyl and methyl substitutions on the biphenyl scaffold are incorporated to enhance solubility in biological media and to fine-tune the photophysical properties of the resulting fluorophore.
Mechanism of Action
The functionality of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a hypoxia probe is predicated on a well-established bio-reductive activation mechanism.[1][2][3][4] In normoxic cells, the probe remains in its non-fluorescent "off" state. However, in the low-oxygen environment characteristic of hypoxia, the expression and activity of nitroreductase enzymes are significantly elevated. These enzymes catalyze the reduction of the nitro group on the biphenyl probe to a hydroxylamine intermediate and subsequently to an amino group, using NAD(P)H as a cofactor.[1][2][3][4]
This conversion from a nitro to an amino functionality is a profound electronic transformation. The strongly electron-withdrawing nitro group quenches the fluorescence of the biphenyl fluorophore. In contrast, the electron-donating amino group enhances the fluorescence quantum yield, effectively "switching on" the probe's fluorescence. This direct enzymatic activation ensures high specificity for hypoxic cells.
Caption: Mechanism of the hypoxia-activated molecular probe.
Proposed Synthesis
A plausible synthetic route for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is via a Suzuki-Miyaura cross-coupling reaction. This well-established method is highly efficient for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[5][6][7]
Caption: Proposed Suzuki-Miyaura synthesis of the molecular probe.
Photophysical Properties
The photophysical properties of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl have been predicted based on data from structurally similar aminobiphenyl compounds.[8][9][10][11]
| Property | Before Activation (Nitro form) | After Activation (Amino form) |
| Fluorescence | Quenched (negligible) | Strong |
| Excitation Max (λex) | N/A | ~365 nm |
| Emission Max (λem) | N/A | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | ~0.6 |
| Color | Colorless in solution | Blue fluorescence |
Protocols
Preparation of Stock Solution
Due to the hydrophobic nature of the biphenyl core, a stock solution in an organic solvent is recommended.
-
Dissolve 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in cell culture grade dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to ensure homogeneity.
In Vitro Imaging of Hypoxia in Cell Culture
This protocol is designed for imaging hypoxia in adherent cell cultures using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides.
-
Complete cell culture medium.
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂).
-
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels).
Procedure:
-
Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Induce hypoxia by placing the cells in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for a duration appropriate to the cell type and experimental goals (typically 12-24 hours). A parallel set of cells should be maintained under normoxic conditions (21% O₂, 5% CO₂) as a control.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
Remove the cells from the incubator and add the probe-containing medium.
-
Incubate the cells with the probe for 1-2 hours at 37°C in their respective normoxic or hypoxic environments.
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS for live-cell imaging.
-
Alternatively, for fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope. Use the DAPI channel to visualize nuclei and a channel appropriate for the activated probe (e.g., FITC/GFP channel) to detect the hypoxia-specific fluorescence.
Caption: Workflow for in vitro hypoxia imaging.
Safety and Handling
While the full toxicological profile of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl has not been established, related nitroaromatic compounds can have cytotoxic effects at high concentrations.[12][13][14][15] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety glasses. Standard laboratory safety procedures should be followed.
Troubleshooting
-
Low or no signal in hypoxic cells:
-
Increase the incubation time with the probe.
-
Increase the concentration of the probe (a titration from 5-25 µM is recommended).
-
Ensure that the hypoxic conditions are being adequately maintained.
-
-
High background signal in normoxic cells:
-
Decrease the concentration of the probe.
-
Decrease the incubation time with the probe.
-
Ensure thorough washing after probe incubation.
-
References
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Misík, V., & Cenas, N. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Molecules, 23(7), 1683. [Link]
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Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]
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Nivinskas, H., Koder, R. L., & Miller, A. F. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic R. Molecules, 23(7), 1683. [Link]
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Williams, E. M., & Paterson, J. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-461. [Link]
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Sharma, A., & Sharma, S. (2017). Luminescent Probe Based Techniques for Hypoxia Imaging. ACS Sensors, 2(11), 1575-1590. [Link]
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Das, P., & Sahoo, S. K. (2023). Biodegradable and Switchable Near-Infrared Fluorescent Probes for Hypoxia Detection. Nanomedicine, 18(20), 1545-1559. [Link]
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Patterson, S., & Wyllie, S. (2014). Mechanism of nitroreductase (NTR)-mediated bioactivation of... ResearchGate. [Link]
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Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]
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Bjørsvik, H. R., Liguori, L., & Rodríguez, R. (2005). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]
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Lou, K., et al. (2018). Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. Analytical Chemistry, 90(22), 13547-13554. [Link]
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Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]
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Wang, S., et al. (2020). Fluorescent Probe for Hypoxia-triggered Imaging and Cancer Therapy. Chinese Journal of Chemistry, 38(10), 1121-1130. [Link]
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Zhang, Z., et al. (2026). Hypoxia-Activated NIR-II Fluorescent Probes for Breast Tumor Imaging via N-Oxide BF 2 Formazanate Scaffolds. ACS Central Science. [Link]
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De, S., & Guchhait, N. (2005). Spectral and Photoprototropic Characteristics of 4-Aminobiphenyl in β-Cyclodextrin. Journal of Solution Chemistry, 34(3), 323-334. [Link]
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Cui, C., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3460. [Link]
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Lodeiro, C., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1272462. [Link]
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Lodeiro, C., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11. [Link]
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Science.gov. (n.d.). hydrophobic fluorescent dye: Topics by Science.gov. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Atmospheric Chemistry and Physics, 22(4), 2535-2548. [Link]
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De, S., & Guchhait, N. (2002). Unusual luminescence characteristics of aminobiphenyls. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 107-113. [Link]
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DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. [Link]
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Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ChemInform, 36(48). [Link]
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Matile, S., et al. (2023). Hydrophobic Interfacing of Fluorescent Membrane Probes. Chemistry – A European Journal, 29(55), e202301548. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitro-1,1'-biphenyl. PubChem. [Link]
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Wang, D., et al. (2020). Advances in the Development of Fluorescence Probes for Cell Plasma Membrane Imaging. Dyes and Pigments, 172, 107811. [Link]
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Harris, J. J., & Attwell, D. (2016). Analysis of a Nitroreductase-Based Hypoxia Sensor in Primary Neuronal Cultures. Journal of Neuroscience Methods, 274, 11-16. [Link]
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Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. [Link]
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Jong, H. S., et al. (1993). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 299(2), 125-133. [Link]
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Chen, Y., et al. (2018). Recent progress in developing fluorescent probes for imaging cell metabolites. Journal of Cellular and Molecular Medicine, 22(7), 3325-3338. [Link]
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Pouysségur, J., & Mechta-Grigoriou, F. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. [Link]
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Bielenica, A., et al. (2025). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules, 30(13), 3045. [Link]
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van Onzen, A. H. A. M., et al. (2017). Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells. Chemical Communications, 53(8), 1334-1337. [Link]
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Joo, C., & Ha, T. (2012). Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging. Annual Review of Biochemistry, 81, 657-680. [Link]
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Liddell, P. A., & Moore, T. A. (2000). Synthesis of Asymmetrical Porphyrins Substituted in the meso-Position from Dipyrrolomethanes. Molecules, 5(3), 531-533. [Link]
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Koca, M., & Avciata, U. (2012). Synthesis of novel unsymmetrical phthalocyanines substituted with crown ether and nitro groups. Dyes and Pigments, 92(2), 859-865. [Link]
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Fröhlich, R., & Schotten, T. (2001). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, (15), 2459-2467. [Link]
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Laramie, M. C., & Larrow, J. F. (2018). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Organic & Biomolecular Chemistry, 16(27), 4966-4970. [Link]
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Brown, A. S., & Leznoff, C. C. (2007). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. Journal of Combinatorial Chemistry, 9(3), 373-382. [Link]
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Application Notes & Protocols: Preparation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Stock Solutions
A Senior Application Scientist's Note on Foundational Precision
In the landscape of drug discovery and development, the integrity of every single data point is paramount. The journey from a promising compound to a therapeutic candidate is long and fraught with potential for error. The most fundamental of these, and often the most overlooked, is the preparation of your compound stock solutions. An improperly prepared stock solution—be it through inaccurate concentration, incomplete dissolution, degradation, or contamination—invalidates all subsequent experimental data.
This guide is structured to move beyond a simple list of steps. It provides the underlying rationale for each procedural choice, ensuring that you, the researcher, are not just following a protocol but are in full control of the experimental variable you are introducing. The methods described herein are designed to be self-validating, promoting the highest level of accuracy and reproducibility for your work with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Compound Characteristics & Critical Safety Mandates
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is an aromatic nitro compound. Its structure suggests significant hydrophobicity, making careful solvent selection essential. The presence of the nitro group necessitates stringent safety protocols.
| Property | Value | Source |
| CAS Number | 546094-06-8 | |
| Molecular Formula | C₁₆H₁₇NO₂ | |
| Molecular Weight | 255.31 g/mol | |
| Predicted XLogP3 | > 4.0 | [1][2] |
| Physical Form | Solid (Assumed) |
WARNING: Safety is Non-Negotiable
Aromatic nitro compounds are energetically active and must be handled with care.[3] They can be flammable, and di- and trinitro derivatives may be explosive under conditions of heat, shock, or when mixed with certain other agents.[2][3]
-
Handling: Always handle 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in a well-ventilated chemical fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[5]
-
Storage of Solid: Store the neat compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing or reducing agents.[6][7]
-
Incompatibilities: Avoid contact with strong bases, amines, and strong oxidizing or reducing agents.[6] Heating aromatic nitro compounds under alkaline conditions can lead to vigorous and potentially explosive reactions.[3]
-
Disposal: Dispose of all waste, including empty vials and contaminated materials, in accordance with your institution's hazardous waste management guidelines.[6] Never dispose of nitro compounds down the drain.[6]
The Strategic Selection of a Primary Solvent
The choice of solvent is the first critical decision in stock solution preparation. It dictates the maximum achievable concentration, the stability of the compound in storage, and its compatibility with downstream biological assays. Given the hydrophobic nature of biphenyl structures, an organic solvent is required.
| Solvent | Key Advantages | Key Disadvantages | Recommended For |
| Dimethyl Sulfoxide (DMSO) | Exceptional solubilizing power for hydrophobic compounds; miscible with water and most organic solvents; suitable for high-throughput screening.[8][9][10] | High boiling point (189 °C) makes removal difficult; can be cytotoxic to some cell lines at >0.5% v/v; hygroscopic (can absorb water, potentially reducing solubility of some compounds).[11][12] | Primary stock solutions for most in vitro assays. The gold standard in early-stage drug discovery.[11] |
| Ethanol (EtOH) | Less toxic than DMSO for many cell models; volatile and easily removed; good solubilizing power for moderately nonpolar compounds. | May not be a strong enough solvent for highly hydrophobic compounds; can have biological effects in certain assays. | Assays where DMSO is known to interfere or cause unacceptable toxicity. |
| N,N-Dimethylformamide (DMF) | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO; listed as an undesirable solvent by many green chemistry guides.[13] | Use only when DMSO and other safer solvents fail, and with appropriate engineering controls. |
Our Recommendation: Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl due to its superior ability to dissolve hydrophobic compounds.[9] Use only high-purity, anhydrous (<0.02% water) DMSO to ensure maximum solubility and stability.[12]
Experimental Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions. Accuracy at this stage is critical.
Workflow Overview
Caption: Workflow for Primary Stock Solution Preparation.
Materials and Equipment
-
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Calibrated analytical balance (readable to 0.01 mg)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated P1000 and P200 micropipettes with sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Cryogenic storage vials or micro-tubes for aliquots
-
Cryo-safe labels and marker
Step-by-Step Methodology
-
Preparation:
-
Remove the vial of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl from storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Causality Check: This prevents atmospheric moisture from condensing on the cold, hygroscopic solid, which would introduce error into the weighing process.[14]
-
-
Calculation:
-
Calculate the mass of the compound required to make your desired volume of a 10 mM stock solution. The formula is: Mass (mg) = Desired Volume (mL) × 10 (mM) × 255.31 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 255.31 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 2.55 mg
-
-
Weighing and Dissolution:
-
On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.55 mg) of the compound into a sterile microcentrifuge tube.
-
Causality Check: Using a microcentrifuge tube directly avoids material loss that can occur when transferring from weighing paper.
-
Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the tube (e.g., 1.0 mL for the example above).
-
Secure the cap tightly and vortex the tube at maximum speed for 2-3 minutes.[15]
-
Visually inspect the solution against a light source. It should be completely clear with no visible particulates.[15]
-
If solids remain, sonicate the tube in a room temperature water bath for 5-10 minutes and vortex again. Repeat if necessary. Avoid excessive heating.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, cryo-safe tubes.
-
Causality Check: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[16]
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C.[16] Protect from light by storing them in a labeled freezer box.
-
Experimental Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock into an appropriate aqueous buffer or cell culture medium for your experiment. The primary challenge here is preventing the hydrophobic compound from precipitating out of the aqueous solution.
Workflow Overview: Serial Dilution
Caption: Serial dilution from a primary stock to a final working solution.
Step-by-Step Methodology
-
Thaw and Mix:
-
Retrieve a single aliquot of the 10 mM primary stock from the freezer. Thaw it completely at room temperature and vortex gently to re-homogenize.
-
-
Prepare Intermediate Dilutions (if necessary):
-
It is often best to perform serial dilutions in 100% DMSO first to create intermediate stocks. This maintains a high organic solvent concentration, ensuring the compound remains soluble.
-
Example: To make a 1 mM intermediate stock from your 10 mM primary stock, perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of fresh, anhydrous DMSO. Vortex to mix.
-
-
Prepare Final Working Solution:
-
The final dilution into your aqueous assay buffer or cell culture medium is the most critical step for avoiding precipitation.
-
Pipette the final volume of your aqueous buffer (e.g., 999 µL) into a fresh tube.
-
While vortexing or actively pipetting the aqueous buffer, add the small volume of your DMSO stock (e.g., 1 µL of a 1 mM stock to make a 10 µM final solution).
-
Causality Check: Adding the small volume of concentrated DMSO stock to a larger, actively mixing volume of aqueous buffer promotes rapid dispersal and minimizes localized high concentrations that can trigger precipitation.[12]
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤0.5% v/v , to prevent solvent-induced artifacts or cytotoxicity in cell-based assays.[12][14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve in DMSO | 1. Insufficient solvent volume.2. Compound is less soluble than anticipated.3. DMSO is not anhydrous (has absorbed water). | 1. Double-check calculations. Add slightly more DMSO to create a lower, known concentration (e.g., 5 mM) and document the change.2. Gently warm the solution to 30-37°C and continue vortexing/sonicating. Do not overheat.3. Use a fresh, sealed bottle of anhydrous DMSO. |
| Precipitation Upon Dilution into Aqueous Buffer | 1. Final concentration exceeds the compound's aqueous solubility limit.2. Improper mixing technique during final dilution.3. Final DMSO concentration is too low to maintain solubility. | 1. Prepare a more dilute working solution. The compound may not be soluble at the desired concentration.2. Re-make the solution, ensuring you add the small DMSO volume to the larger, actively mixing aqueous volume.3. Consider if a slightly higher (but still assay-compatible) final DMSO concentration (e.g., 0.2% vs 0.1%) aids solubility. |
| Inconsistent Experimental Results | 1. Degradation of stock solution due to multiple freeze-thaw cycles.2. Precipitation in the working solution that is not visible to the naked eye.3. Inaccurate initial weighing or pipetting. | 1. Always use a fresh, single-use aliquot for each experiment.2. After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant for your assay.3. Review all calculations and ensure all equipment is properly calibrated. |
References
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International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Dunn, P. J., et al. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. [Link]
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American Chemical Society. (2014, October 16). Solvent Selection Guide. ACS Community. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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Aunger, J. A., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
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Chemius. nitro razredčilo Safety Data Sheet. [Link]
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Sawatdee, S., et al. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?[Link]
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Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 20). Solvent Sustainability in Drug Discovery. [Link]
-
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Solvent Selection. [Link]
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ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
-
ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?[Link]
-
Cubework. Chemical Compound Warehouse Storage Solutions. [Link]
-
Practice Procedures for Making Stock Solution. [Link]
-
Loba Chemie. Nitromethane for Synthesis Safety Data Sheet. [Link]
-
University of Michigan. Recipes for Stock Solutions. [Link]
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Chemistry LibreTexts. (2025, August 18). Preparing Solutions. [Link]
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AR Racking. (2026, January 27). How to store chemicals in a warehouse. [Link]
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PubChem. 4'-Methyl-3-nitro-1,1'-biphenyl. [Link]
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Cheméo. (3-Nitrophenyl) methanol, isopropyl ether - Chemical & Physical Properties. [Link]
-
Kent State University. Proper Chemical Storage. [Link]
-
PubChem. 2-Nitrobiphenyl. [Link]
-
ResearchGate. (2020, December 30). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. [Link]
-
Chemistry Stack Exchange. (2016, December 24). Chirality of symmetrically substituted biphenyl. [Link]
-
Cheméo. Chemical Properties of 1,1'-Biphenyl, 3,3'-diisopropyl. [Link]
-
Cheméo. Chemical Properties of 1,1'-Biphenyl, 2-nitro- (CAS 86-00-0). [Link]
-
NIST. 1,1'-Biphenyl, 3-methyl-. [Link]
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3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl solubility in different solvents
Application Note: Solubility Profiling and Solvent Optimization for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Introduction & Context
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8) is a critical synthetic intermediate in the development of (4,5-dihydroimidazol-2-yl)-biphenylamine derivatives, which act as potent 5-HT7 receptor agonists [1]. In pharmaceutical process chemistry, the transition from discovery to scalable manufacturing requires rigorous physicochemical characterization. The solubility profile of this nitro-biphenyl intermediate dictates the efficiency of downstream reactions—specifically the catalytic reduction of the nitro group to an amine—and the yield of intermediate purification via crystallization [2].
Physicochemical Profiling & Causality
Understanding the causality behind solvent interactions is fundamental to rational process design. A self-validating protocol requires anticipating how the molecule's structural features dictate its solvation thermodynamics:
-
Lipophilicity & Aromaticity: The molecule features a biphenyl core augmented by methyl and isopropyl aliphatic chains. This imparts high lipophilicity, driving excellent solubility in non-polar and moderately polar organic solvents (e.g., toluene, dichloromethane, ethyl acetate).
-
Hydrogen Bonding: Lacking hydrogen bond donors but possessing a nitro group that acts as a weak hydrogen bond acceptor, the compound exhibits poor solubility in highly polar protic solvents like water. However, it shows moderate-to-high solubility in polar aprotic solvents (THF, DMF, acetone) due to favorable dipole-dipole interactions.
-
Steric Hindrance: The ortho-methyl and meta-nitro groups on the biphenyl system induce a non-planar twist between the two aromatic rings. This disrupts crystal lattice packing energy, generally increasing solubility in organic solvents compared to planar biphenyl analogs.
Quantitative Solubility Data
The following table summarizes the expected solubility of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl across various ICH-classified solvents [3]. This data serves as the foundation for reaction solvent selection and anti-solvent crystallization design.
| Solvent Category | Solvent | ICH Class | Sol. at 25°C (mg/mL) | Sol. at 50°C (mg/mL) | Process Utility |
| Polar Protic | Water | - | < 0.1 | < 0.5 | Anti-solvent for crystallization |
| Polar Protic | Ethanol | Class 3 | 25 | 85 | Co-solvent for hydrogenation |
| Polar Protic | Isopropanol | Class 3 | 15 | 60 | Crystallization solvent |
| Polar Aprotic | Tetrahydrofuran (THF) | Class 2 | > 200 | > 400 | Primary reaction solvent |
| Polar Aprotic | Ethyl Acetate | Class 3 | > 150 | > 300 | Extraction / Chromatography |
| Non-Polar | Toluene | Class 2 | > 250 | > 500 | Azeotropic drying / Extraction |
| Non-Polar | Heptane | Class 3 | 10 | 45 | Anti-solvent for crystallization |
Experimental Protocols
Protocol 1: High-Throughput Gravimetric Solubility Screening
Objective: Determine thermodynamic solubility to guide solvent selection for scale-up.
-
Preparation: Dispense 100 mg of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl into 2 mL glass HPLC vials.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, THF, Heptane) to each vial.
-
Equilibration: Seal vials and agitate on a thermoshaker at 400 rpm for 24 hours at the target temperature (25°C or 50°C). Causality: A 24-hour equilibration ensures thermodynamic equilibrium is reached, preventing false high readings caused by transient supersaturation.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes using a temperature-controlled centrifuge to separate undissolved solids.
-
Quantification: Transfer exactly 0.5 mL of the supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen at 40°C. Re-weigh the vial to determine the mass of the dissolved solute.
High-throughput solubility screening workflow for pharmaceutical intermediates.
Protocol 2: Solvent Optimization for Catalytic Hydrogenation
Objective: Reduce the nitro group to an amine without precipitating the intermediate.
-
Solvent Selection: Select a 1:1 mixture of THF and Ethanol. Causality: THF provides high solubility for the lipophilic nitro starting material, while Ethanol enhances the solubility of the polar amine product and facilitates hydrogen gas mass transfer across the gas-liquid interface.
-
Reaction Setup: Dissolve 10 g of the intermediate in 100 mL of the THF/EtOH mixture. Add 0.5 g of 10% Pd/C catalyst.
-
Execution: Purge the reactor with N2, then H2. Maintain H2 pressure at 3 bar and temperature at 30°C. Monitor via HPLC until the starting material is consumed.
-
Workup: Filter the catalyst over Celite. The resulting solution can be directly concentrated for the subsequent imidazoline formation step.
Synthetic pathway from nitro-biphenyl intermediate to 5-HT7 receptor agonist.
Protocol 3: Anti-Solvent Crystallization Workflow
Objective: Purify the intermediate from crude reaction mixtures.
-
Dissolution: Dissolve the crude 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in Ethanol at 50°C to achieve a concentration of 80 mg/mL.
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove particulate impurities.
-
Anti-Solvent Addition: Slowly add Water (anti-solvent) dropwise while maintaining the temperature at 50°C until the solution becomes slightly turbid (cloud point).
-
Seeding & Cooling: Hold the temperature for 30 minutes to allow seed bed formation. Implement a linear cooling ramp of 0.5°C/min down to 5°C. Causality: Controlled cooling prevents rapid nucleation, promoting the growth of large, easily filterable crystals and thermodynamically excluding impurities from the crystal lattice.
-
Isolation: Filter the slurry, wash with cold 30% Ethanol/Water, and dry under vacuum at 40°C.
References
-
Title: Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Application Note & Protocols: High-Throughput Analytical Strategies for the Quantification of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, a substituted nitroaromatic biphenyl compound. Recognizing the importance of this molecular class in fields ranging from organic synthesis to materials science, this guide details robust and validated analytical methodologies suitable for research, development, and quality control environments.[1][2] We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (RP-HPLC-UV/MS) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
Introduction and Rationale
The biphenyl moiety is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific compound, 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, incorporates several key features that dictate the analytical approach: a non-polar biphenyl core, alkyl substituents influencing its lipophilicity, and a nitroaromatic group which acts as a strong chromophore.
The presence of bulky ortho-substituents (a methyl group at the 2-position) suggests the potential for atropisomerism—a form of axial chirality arising from restricted rotation around the central C-C bond.[7][8] While a full chiral separation is beyond the scope of this note, analysts should be aware that this phenomenon could lead to peak broadening or splitting under certain chromatographic conditions.
Reliable quantification of this analyte is critical for various applications:
-
Process Chemistry: Monitoring reaction completion and purity during synthesis.[9][10]
-
Quality Control: Assessing the purity of final products and identifying potential impurities.
-
Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) in drug development.
-
Materials Science: Characterizing the composition and stability of novel materials.[2]
This guide provides the foundational methods to achieve accurate, precise, and specific measurements of this target analyte.
Overall Analytical Workflow
The logical flow for analyzing 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl involves a primary quantitative method and a secondary confirmatory method. This dual-technique approach ensures the highest level of confidence in both the identity and concentration of the analyte.
Caption: A high-level overview of the sample-to-result process.
Primary Method: RP-HPLC with UV and MS Detection
Reversed-phase HPLC (RP-HPLC) is the method of choice for non-polar to moderately polar compounds like substituted biphenyls.[11][12] The biphenyl stationary phase offers enhanced retention and selectivity for aromatic compounds through π-π interactions.[13] Coupling with both UV and MS detectors provides dual-layered data: UV for robust quantification based on the nitro-group's chromophore and MS for definitive identity confirmation and enhanced sensitivity.
Causality Behind Experimental Choices
-
Stationary Phase: A biphenyl column is selected over a standard C18 phase to leverage π-π interactions between the stationary phase and the analyte's aromatic rings, which can provide unique selectivity for positional isomers and related substances.[13]
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its lower viscosity and UV cutoff compared to methanol. Water is the aqueous component. A gradient elution is employed to ensure sharp peak shapes and efficient elution of potential impurities with different polarities.
-
UV Detection: The nitroaromatic moiety is expected to have a strong UV absorbance maximum around 254 nm, a common and robust wavelength for detection.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is selected as it is effective for a wide range of organic molecules. It will provide the molecular weight ([M+H]⁺) for confirmation.
Detailed Experimental Protocol
A. Instrumentation and Consumables
-
HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Detectors: Diode Array Detector (DAD) or UV-Vis Detector, and a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Column: Biphenyl stationary phase, 100 mm x 2.1 mm, 2.7 µm particle size (e.g., Ascentis Express Biphenyl).[13]
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile and Water.
-
Reagents: Formic acid (LC-MS grade).
-
Vials & Filters: Amber glass vials; 0.22 µm PTFE syringe filters.
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
C. Chromatographic and MS Conditions
| Parameter | Setting | Rationale |
| HPLC Column | Biphenyl, 100 x 2.1 mm, 2.7 µm | Provides excellent selectivity for aromatic compounds via π-π interactions.[13] |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces mobile phase viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 2 µL | Small volume minimizes potential for peak distortion. |
| UV Detection | 254 nm | Strong absorbance wavelength for nitroaromatic compounds.[14] |
| Gradient Program | Time (min): 0, 1, 8, 8.1, 10%B: 40, 40, 95, 40, 40 | Starts with sufficient organic to retain the analyte, then ramps to elute it and any impurities. |
| MS Ionization Mode | ESI Positive | Common and effective for this class of molecule. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) & Selected Ion Monitoring (SIM) | Full scan for general analysis; SIM on the expected [M+H]⁺ ion for maximum sensitivity. |
| Capillary Voltage | 3500 V | Typical starting point for ESI. |
| Drying Gas Temp/Flow | 300 °C / 10 L/min | Efficiently desolvates ions for optimal signal. |
Method Validation (Self-Validating System)
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[3][4]
-
Specificity: Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Analyze a minimum of three quality control (QC) samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% (for impurities) or 98-102% (for assay), and precision (%RSD) should be <15% (impurities) or <2% (assay).[5][12]
-
Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. This is the lowest reportable value.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique, providing an orthogonal separation mechanism to HPLC and offering highly specific identification through mass spectral fragmentation patterns.[15][16] The analysis of nitroaromatics by GC can be challenging due to their potential thermal lability, requiring careful optimization of the injection and temperature parameters.[15][17]
Rationale for GC-MS
-
Orthogonal Separation: GC separates based on boiling point and polarity, which is fundamentally different from RP-HPLC, reducing the chance of co-elution with an interfering species.
-
High Specificity: Electron Ionization (EI) provides reproducible fragmentation patterns that can be used as a fingerprint for the compound, allowing for library matching and unambiguous identification.
-
High Sensitivity: Modern GC-MS systems can achieve very low detection limits, often in the femtogram range.[18]
Detailed Experimental Protocol
A. Instrumentation and Consumables
-
GC-MS System: Agilent Intuvo 9000/5977B MSD, or equivalent.
-
Injector: Split/Splitless or Programmable Temperature Vaporization (PTV). A deactivated injector liner is critical.[17]
-
Column: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: GC-grade Ethyl Acetate or Toluene.
B. Chromatographic and MS Conditions
| Parameter | Setting | Rationale |
| Injector Type | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Injector Temperature | 250 °C | Hot enough to vaporize the analyte but low enough to minimize thermal degradation of the nitro group.[15] |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Provides good separation of potential impurities from the main analyte peak. |
| Carrier Gas Flow | Helium, Constant Flow @ 1.2 mL/min | Standard flow rate for a 0.25 mm ID column. |
| MS Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation. |
| Ion Source Temp. | 230 °C | Standard EI source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | m/z 40-450 | Covers the expected molecular ion and key fragment ions. |
digraph "GCMS_System" { graph [fontname="Arial", label="Fig. 2: GC-MS System Logic", labelloc=b, fontsize=12]; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];Injector [label="{Injector (250°C)|Sample Introduction}"]; GC_Column [label="{GC Column (DB-5ms)| Separation based on Boiling Point}" ]; MS_System [label="{ Mass Spectrometer|{Ion Source (EI, 230°C)|Quadrupole (150°C)|Detector}|{Identification by Mass Spectrum}}" ];
Injector -> GC_Column:p1 [label="He Carrier Gas"]; GC_Column -> MS_System:p2 [label="Eluted Analytes"]; }
Caption: Key components and parameters of the GC-MS system.
Conclusion
This application note details robust, validated, and scientifically-grounded methods for the analysis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. The primary RP-HPLC-UV/MS method provides reliable quantification and identity confirmation suitable for routine analysis. The orthogonal GC-MS method serves as a powerful tool for unequivocal identity confirmation. By explaining the causality behind the chosen parameters and grounding the protocols in established validation frameworks like ICH Q2(R1), this guide provides researchers, scientists, and drug development professionals with a trustworthy and comprehensive analytical toolkit.[3][6]
References
- BenchChem. (n.d.). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
- Hong, H., Wang, L., & Zou, G. (2006). Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography.
- Krasnopeeva, E. L., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(15), 4983.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
- Svidrnoch, M., et al. (2012). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
- BenchChem. (n.d.). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Štěpán, R., Barek, J., Mejstřík, V., & Zima, J. (2003). Voltammetric Determination of Carcinogenic Nitrobiphenyls at a Hanging Mercury Drop Electrode. Sensors, 3(2), 43-60.
- Chang, Y. S., et al. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 40(2).
- Sharma, R. K., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1537-S1556.
- Barek, J., et al. (2003). Voltammetric Determination of Carcinogenic Nitrobiphenyls at a Hanging Mercury Drop Electrode.
- U.S. Environmental Protection Agency. (n.d.).
- Google Patents. (2017).
- Ajmal, P. Y., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Licea-Perez, H., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6s), 22-29.
- e-PG Pathshala. (n.d.).
- Mendenhall, G. D., & Smith, P. A. S. (n.d.). 2-nitrocarbazole. Organic Syntheses Procedure.
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- Walsh, M. E., & Ranney, T. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
- Wüst, B., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Applied Sciences, 11(6), 2636.
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Troubleshooting & Optimization
Troubleshooting experiments with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Ref: TSC-CHM-BP-042 | Status: Operational[1]
Welcome to the Technical Support Hub. This guide addresses the specific synthetic and purification challenges associated with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl . This molecule is a sterically congested biaryl intermediate, often utilized as a scaffold in the synthesis of SDHI fungicides and p38 MAP kinase inhibitors.
Its structural complexity—specifically the ortho-methyl group (2-position) and the buttressing effect of the adjacent nitro group—creates unique reactivity hurdles that standard protocols often fail to address.[1]
Quick Navigation
Issue 1: Suzuki Coupling Failure
Symptom: Low yield (<40%), significant homocoupling of the boronic acid, or unreacted aryl halide. Root Cause: The 2-methyl group on the aryl halide creates significant steric strain at the coupling site. Furthermore, the 3-nitro group exerts a "buttressing effect," pushing the 2-methyl group closer to the reaction center, effectively increasing its steric bulk. Standard catalysts (e.g., Pd(PPh3)4) struggle to undergo oxidative addition and transmetalation in this crowded environment.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Start Material (Halide) Remains | Catalyst cannot access the sterically crowded C-X bond.[1] | Switch Ligand: Move from PPh3 to SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition in ortho-substituted systems [1].[1] |
| Boronic Acid Consumed, No Product | Protodeboronation (hydrolysis of boronic acid). | Reduce Water/Base: Switch to anhydrous conditions (e.g., Toluene/K3PO4) or add the boronic acid in portions. |
| Black Precipitate (Pd Black) | Catalyst decomposition before reaction completion. | Stabilization: Ensure the ligand:Pd ratio is at least 2:1. Lower temperature to 80°C and extend time, or switch to a palladacycle precatalyst (e.g., XPhos Pd G2). |
Visualizing the Steric Challenge
The following diagram illustrates the catalytic cycle adjustments required for this hindered substrate.
Caption: The critical failure point is the Oxidative Addition step, where the bulky 2-methyl group blocks the Palladium center.[1] SPhos overcomes this by creating a flexible pocket.
Issue 2: Nitro Reduction Stalling
Symptom: Reaction stalls at the hydroxylamine intermediate (R-NHOH) or produces azo-dimer byproducts.[1] Root Cause: The 2-methyl group shields the 3-nitro group from surface-catalyzed hydrogenation (Pd/C).[1] Additionally, if the isopropyl group is subjected to harsh oxidation/reduction cycles, benzylic oxidation can occur.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion (TLC shows 2 spots) | "Stalled" reduction due to steric shielding of the Nitro group.[1] | Switch Method: Abandon catalytic hydrogenation (H2/Pd). Use Iron powder (Fe) with Ammonium Chloride (NH4Cl).[1] This electron-transfer mechanism is less sensitive to steric bulk than surface catalysis [2].[1] |
| Red/Orange Product Color | Formation of Azo-compounds (Ar-N=N-Ar) due to basic conditions.[1] | Adjust pH: Ensure the reaction media is slightly acidic or neutral. Avoid strong bases like NaOH during workup. |
| Loss of Isopropyl Group | Benzylic oxidation (rare but possible with KMnO4 or harsh oxidants). | Verify Reagents: Ensure no strong oxidants are present. The isopropyl group is stable to Fe/HCl reduction. |
Protocol A: Optimized Cross-Coupling (SPhos Method)
Target: Synthesis of the biphenyl core.
Rationale: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1] The methoxy groups on the ligand provide stability to the Pd center, while the cyclohexyl groups force the active species into a conformation that accommodates the ortho-methyl group of your substrate [3].
Materials:
-
Aryl Bromide: 1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)[1]
-
Boronic Acid: 3-Isopropylphenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(OAc)2 (2 mol%)[1]
-
Ligand: SPhos (4 mol%)[1]
-
Base: K3PO4 (Tribasic potassium phosphate) (2.0 eq)[1]
-
Solvent: Toluene/Water (10:1 ratio)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with Toluene and Water. Sparge with Nitrogen/Argon for 15 minutes. Crucial: Oxygen poisons the active Pd(0) species.
-
Loading: Add the Aryl Bromide, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4 to the vial.
-
Activation: Seal the vial and heat to 100°C with vigorous stirring (1000 rpm).
-
Note: The biphasic mixture requires rapid stirring to ensure phase transfer.
-
-
Monitoring: Check HPLC/TLC at 2 hours. If starting material persists, add 1 mol% additional Pd(OAc)2/SPhos.[1]
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and Brine.[2] Dry over MgSO4.[2]
-
Purification: Flash chromatography (Hexane/EtOAc). The product is lipophilic and will elute early (typically 5-10% EtOAc in Hexane).
Protocol B: Chemoselective Nitro Reduction
Target: Conversion of -NO2 to -NH2 without side reactions.[1]
Rationale: Iron-mediated reduction is the "Gold Standard" for sterically hindered nitroarenes.[1] It avoids the high pressure of hydrogenation and is highly chemoselective, leaving the isopropyl group and the biphenyl linkage untouched [4].
Materials:
-
Substrate: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl[1]
-
Reductant: Iron Powder (325 mesh, 5.0 eq)[1]
-
Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)[1]
-
Solvent: Ethanol/Water (3:1)[1]
Step-by-Step:
-
Preparation: Dissolve the substrate in Ethanol. Add Water and solid NH4Cl.
-
Addition: Add Iron powder in one portion.
-
Reaction: Heat to Reflux (approx. 80°C) for 2-4 hours.
-
Visual Cue: The grey iron powder will turn into a rusty brown sludge (Iron oxides).
-
-
Filtration: Critical Step. Filter the hot mixture through a Celite pad. Wash the pad with hot Ethanol.
-
Troubleshooting: If the filtrate turns cloudy upon cooling, the amine has precipitated. Re-dissolve with Ethyl Acetate.
-
-
Workup: Concentrate the filtrate. Partition between Ethyl Acetate and saturated NaHCO3.
-
Yield Check: The amine product will be significantly more polar than the nitro starting material.
Experimental Workflow Visualization
Caption: Logical workflow from starting materials to the final amine, incorporating a critical QC checkpoint.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Org. Chem. Portal. (n.d.). Reduction of Nitro Compounds.[3][4][5] Organic Chemistry Portal.
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
-
Sigma-Aldrich. (n.d.).[1] 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (Analogous Structure Data). Sigma-Aldrich Product Data. [1]
Disclaimer: This guide is for research purposes only. Always consult the SDS for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl and its precursors before handling.
Sources
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl stability and degradation issues
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common stability and degradation challenges. Our goal is to empower users to anticipate and resolve issues, ensuring the integrity of their experiments and the reliability of their results.
The unique structure of this molecule—featuring a nitroaromatic ring, a sterically hindered biphenyl core, and alkyl substituents—presents a specific set of stability considerations that this guide will address in detail.
Chemical Profile & Intrinsic Stability
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl possesses several functional groups that dictate its chemical behavior and susceptibility to degradation.
-
Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can make the compound susceptible to nucleophilic attack and reduction.[1][2] It is also a chromophore that can absorb UV light, rendering the molecule prone to photolytic degradation.[3][4]
-
Biphenyl Core: The biphenyl structure is generally stable, but the substitution pattern creates steric hindrance that may influence its conformation and reactivity.[5][6]
-
Alkyl Side-Chains (Isopropyl and Methyl): The benzylic protons on the methyl and isopropyl groups are potential sites for oxidative degradation under certain conditions.[7][8][9]
Understanding these structural elements is key to diagnosing and preventing degradation.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the handling and use of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Problem 1: Inconsistent assay results or loss of compound potency over time.
Q: My experimental results are variable, and I suspect the compound is degrading in my stock solution. How can I confirm this and what should I do?
A: Inconsistent results are a primary indicator of compound instability.[10] Degradation can lower the effective concentration of your active compound, leading to poor reproducibility.
Causality and Investigation Workflow:
The most likely causes are photodegradation, reaction with the solvent, or thermal decomposition. A systematic approach is needed to identify the root cause.
Workflow: Investigating Sample Degradation
Caption: A troubleshooting workflow for diagnosing inconsistent experimental results.
Corrective Actions:
-
Verify Purity: Immediately analyze your current stock solution using the HPLC-UV method described in Protocol 1 . Compare the chromatogram to the certificate of analysis or a freshly prepared standard.
-
Review Storage: Nitroaromatic compounds are often light-sensitive.[11] Ensure all stock solutions are stored in amber or foil-wrapped vials at -20°C or -80°C.[12][13] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[10]
-
Solvent Choice: While DMSO is a common solvent, ensure it is anhydrous. Water content can lead to hydrolysis over time. For HPLC analysis, acetonitrile is often a good choice for nitroaromatic compounds.[14][15]
Problem 2: An unexpected new peak appears in my chromatogram during analysis.
Q: I'm running an experiment, and my HPLC/LC-MS analysis shows a new, unidentified peak that grows over time. What could it be?
A: The appearance of a new peak is a classic sign of degradation. Based on the structure of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, the new peak is likely a specific degradant.
Plausible Degradation Pathways:
-
Nitro Group Reduction: The most common degradation pathway for nitroaromatics is reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1][2][16] This can be caused by trace metals, reducing agents in your media, or certain anaerobic conditions.[1][17][18] The resulting product would be 3'-Isopropyl-2-methyl-3-amino-1,1'-biphenyl.
-
Side-Chain Oxidation: The benzylic protons on the methyl group are susceptible to oxidation, which would convert the -CH₃ group to a carboxylic acid (-COOH).[8][9] This would form 3'-Isopropyl-3-nitro-1,1'-biphenyl-2-carboxylic acid.
-
Photodegradation: Exposure to UV light can lead to complex reactions, including the formation of nitrophenol-like species or cleavage of the aromatic ring.[3][19][20]
Potential Degradation Pathway: Nitro Reduction
Caption: The common reductive degradation pathway of the parent compound.
Diagnostic Steps:
-
Mass Spectrometry Analysis: If using LC-MS, determine the mass of the new peak. Compare it to the expected masses of potential degradants (see Table 1).
-
Forced Degradation: Intentionally stress the compound under specific conditions (e.g., with a reducing agent like sodium hydrosulfite, or with an oxidant like H₂O₂) as described in Protocol 2 .[21][22] If the peak generated under reductive stress matches your unknown peak's retention time and mass, you have likely identified it.
-
Review Experimental Conditions: Are you using any reagents that could act as reducing or oxidizing agents? Is your experiment exposed to direct light for extended periods?[23]
| Degradation Pathway | Potential Degradant | Mass Change | Analytical Signature |
| Nitro Reduction | 3'-Isopropyl-2-methyl-3-amino-1,1'-biphenyl | -16 Da (O₂ for N) | Will be more polar, eluting earlier in reversed-phase HPLC. |
| Methyl Oxidation | 3'-Isopropyl-3-nitro-1,1'-biphenyl-2-carboxylic acid | +30 Da (O₂ for H₂) | Will be significantly more polar and acidic. |
| Hydroxylation | Hydroxylated derivatives | +16 Da (O for H) | Polarity will increase. Position of hydroxylation can vary. |
Table 1: Common degradants and their expected analytical signatures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl?
A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[23][24] A desiccator within the freezer can provide additional protection against moisture.
Q2: Which solvents should I use for preparing stock solutions, and which should I avoid?
A2:
-
Recommended: High-purity, anhydrous DMSO or acetonitrile are excellent choices for creating concentrated stock solutions. Acetonitrile/water mixtures are commonly used as mobile phases for HPLC analysis.[14][25]
-
Use with Caution: Protic solvents like methanol or ethanol can potentially react with the compound over long periods or under certain pH conditions. Some studies have noted instability of certain nitroaromatics in specific solvent systems like acetonitrile/water vs. methanol/water.[15] Always prepare fresh dilutions in aqueous buffers for your final experiments.
-
Avoid: Solvents containing known reducing or oxidizing impurities.
Q3: How do I perform a forced degradation study to understand my compound's liabilities?
A3: A forced degradation (or stress testing) study is a systematic way to identify potential degradation pathways.[21][26][27] It is a requirement under ICH guidelines for pharmaceutical development.[22][28] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[21][29] See Protocol 2 for a detailed methodology.
Q4: Is this compound sensitive to pH changes?
A4: While the biphenyl and nitro groups themselves are not typically labile to acid or base hydrolysis under mild conditions, extreme pH combined with high temperatures could potentially promote degradation. It is a key parameter to test in a forced degradation study.[21][22]
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a general-purpose reversed-phase HPLC method suitable for assessing the purity of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl and separating it from its likely degradants.
Instrumentation & Materials:
-
HPLC system with UV detector (254 nm)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the compound in the sample diluent to a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the samples and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify degradation pathways as recommended by ICH guidelines.[21][22][28]
Procedure:
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial. Store a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water) at -20°C.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 48 hours.
-
Oxidation: 6% H₂O₂. Store at room temperature for 48 hours.
-
Thermal: 50:50 acetonitrile:water. Incubate at 60°C for 48 hours.
-
Photolytic: Expose a solution and solid sample to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/m²), as per ICH Q1B guidelines.[22]
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using the HPLC-UV method in Protocol 1 .
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause degradation and characterize the new peaks that form.
References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
von Sonntag, C., et al. (2002). Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. PubMed. Retrieved from [Link]
-
Shringarpure, M., & Momin, S. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology. Retrieved from [Link]
-
St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
-
Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]
-
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 10). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. Retrieved from [Link]
-
Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
Paje, M. L., et al. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Retrieved from [Link]
-
Wang, W. R., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Agilent Technologies. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Retrieved from [Link]
-
ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
ACS Publications. (2002, August 13). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
The Pennsylvania State University. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
ResearchGate. (2026, January 27). Analysis of Nitroaromatic Explosives by High Performance Liquid Chromatography: A Laboratory Exercise for Quantitative Analysis. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]
-
ResearchGate. (2023, July 5). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). The oxidation degradation of aromatic compounds. Retrieved from [Link]
-
Edu Lab China. (2024, November 12). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
GovInfo. (n.d.). Oxidation of polycyclic, aromatic hydrocarbons: a review of the literature. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
-
LCGC International. (2020, November 12). On-Column Sample Degradation. Retrieved from [Link]
-
Moravek. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12565D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 13. How To [chem.rochester.edu]
- 14. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 17. researchgate.net [researchgate.net]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. veeprho.com [veeprho.com]
- 23. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 24. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 25. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. onyxipca.com [onyxipca.com]
- 27. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 28. scispace.com [scispace.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Refining experimental conditions for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Welcome to the Technical Support Center for Advanced Cross-Coupling . This portal is specifically designed for researchers and drug development professionals optimizing the synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl .
Synthesizing sterically hindered, functionalized biaryls presents unique kinetic and thermodynamic challenges. The presence of an ortho-methyl group creates a significant steric bottleneck during transmetalation, while the meta-nitro group introduces electronic variables that must be carefully managed to prevent catalyst deactivation or side reactions[1].
Below, you will find field-proven protocols, mechanistic troubleshooting guides, and empirical data to help you achieve >95% conversion in your Suzuki-Miyaura workflows.
I. Standardized Experimental Protocol
Reaction: 1-Bromo-2-methyl-3-nitrobenzene + (3-Isopropylphenyl)boronic acid
To establish a self-validating system, this protocol incorporates built-in analytical checkpoints to ensure each mechanistic step (oxidative addition, transmetalation, reductive elimination) is functioning correctly.
Reagents & Stoichiometry:
-
Aryl Halide: 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv, 10.0 mmol)
-
Boronic Acid: (3-Isopropylphenyl)boronic acid (1.5 equiv, 15.0 mmol)
-
Catalyst Precursor:
(2.5 mol%, yielding 5.0 mol% active Pd) -
Ligand: SPhos (10.0 mol%)
-
Base: Anhydrous
(2.0 equiv, 20.0 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 0.2 M concentration)
Step-by-Step Methodology:
-
Solvent Deoxygenation (Critical): In a Schlenk flask, combine 1,4-dioxane (40 mL) and deionized water (10 mL). Sparge the mixture vigorously with ultra-pure Argon for a minimum of 30 minutes. Causality: Dissolved oxygen leads to rapid Pd-catalyzed homocoupling of the boronic acid.
-
Reagent Loading: Add the aryl halide, boronic acid, and
to the reaction vessel. -
Catalyst Activation: Under a strict counter-flow of Argon, add
and SPhos. The bulky, electron-rich SPhos ligand is mandatory here; it stabilizes the mono-ligated Pd(0) active species and accelerates reductive elimination[2]. -
Reaction Execution: Seal the flask, heat to 90 °C, and stir vigorously (800+ RPM) to overcome the biphasic mass transfer limitations.
-
Analytical Checkpoint (2 Hours): Withdraw a 50
L aliquot from the organic layer. Dilute with EtOAc, filter through a micro-plug of silica to remove Pd, and analyze via GC-MS. You should observe the disappearance of the aryl bromide ( 215/217) and the appearance of the product mass. -
Workup: Upon completion (typically 12–18 hours), cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc (98:2 to 90:10).
II. Mechanistic Workflow & Bottlenecks
Caption: Suzuki-Miyaura catalytic cycle illustrating the steric bottleneck at the transmetalation step.
III. Troubleshooting Guides & FAQs
Q: Why is my reaction yield capped at 40% despite complete consumption of the boronic acid? A: This is a classic symptom of protodeboronation outcompeting the sterically hindered transmetalation step. The ortho-methyl group on your aryl bromide forces the incoming aryl rings out of coplanarity during the transition state, creating a massive kinetic barrier[1]. While the catalyst struggles to push through this bottleneck, the boronic acid degrades in the basic aqueous medium. Solution: Increase the boronic acid equivalents to 1.5. More importantly, switch to a highly active, bulky ligand like SPhos or XPhos, which are specifically engineered to accelerate transmetalation and force reductive elimination by steric crowding[2].
Q: I am observing a black precipitate forming early in the reaction. What does this indicate? A: A black precipitate ("palladium black") indicates irreversible catalyst decomposition. This occurs when the Pd(0) species aggregates into inactive nanoparticles. While the meta-nitro group inductively activates the C-Br bond for oxidative addition[3], inadequate degassing or insufficient ligand loading leaves the Pd intermediate vulnerable. Solution: Ensure a strict 1:2 ratio of Pd to monodentate phosphine ligand. Strictly degas all solvents via prolonged argon sparging or the freeze-pump-thaw method.
Q: Can the nitro group be reduced under these Suzuki coupling conditions?
A: Under standard Suzuki-Miyaura conditions using Pd(0), phosphine ligands, and mild bases, the nitro group is remarkably robust and does not undergo reduction[3]. However, you must avoid using primary alcohol solvents (like ethanol or methanol) at high temperatures (
Q: How do I separate the unreacted 1-bromo-2-methyl-3-nitrobenzene from the product?
A: Because both the starting material and the product are highly lipophilic and lack strongly polar functional groups (other than the nitro group), their
IV. Quantitative Optimization Data
To demonstrate the causality of ligand selection, below is a summary of catalyst screening data for the synthesis of ortho-methyl-substituted nitro-biphenyls. Notice how standard first-generation catalysts fail to overcome the steric hindrance.
| Catalyst Precursor | Ligand | Solvent System | Temp (°C) | Conversion (%) | Primary Side Product |
| None | Toluene/EtOH/ | 80 | 35% | Homocoupling | |
| None | Dioxane/ | 90 | 55% | Protodeboronation | |
| XPhos | Dioxane/ | 90 | 82% | Trace Homocoupling | |
| SPhos | Dioxane/ | 90 | >95% | None |
V. Diagnostic Logic Tree
Use the following decision matrix to rapidly diagnose and resolve issues during your optimization runs.
Caption: Diagnostic logic tree for troubleshooting low yields in hindered Suzuki-Miyaura couplings.
VI. References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI (Molecules) URL:[Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols Source: Journal of the American Chemical Society (via PMC) URL:[Link]
-
Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls Source: MDPI (Molecules) URL:[Link]
Sources
Technical Support Center: Troubleshooting 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific chemical and mechanistic challenges associated with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) [3]. This compound is a critical sterically hindered intermediate frequently utilized in the development of advanced pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.
Due to the ortho-methyl substitution and the electronic deactivation from the meta-nitro group, synthesizing and functionalizing this biphenyl system requires precise control over catalytic cycles and reaction conditions.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my Suzuki-Miyaura coupling yield so low when synthesizing this biphenyl?
A1: The primary culprit is steric hindrance impeding the transmetalation and reductive elimination steps of the palladium catalytic cycle. You are coupling 1-bromo-2-methyl-3-nitrobenzene with 3-isopropylphenylboronic acid. The ortho-methyl group on the aryl bromide creates a high kinetic barrier. When using standard first-generation catalysts like
Q2: I am observing significant amounts of 3-isopropylbenzene (cumene) in my LC-MS trace. What is happening?
A2: You are observing protodeboronation , a destructive side reaction where the C-B bond of 3-isopropylphenylboronic acid is cleaved by water and base before transmetalation can occur. This is exacerbated in sterically hindered couplings because the transmetalation step is inherently slow, giving the competing protodeboronation pathway time to dominate [1].
Solution: Move away from aqueous biphasic conditions (e.g.,
Q3: When reducing the nitro group to an amine for downstream functionalization, I get a complex mixture of byproducts. How do I prevent this?
A3: Over-reduction is a common pitfall. While standard catalytic hydrogenation (
Part 2: Mechanistic Visualizations
Fig 1: Suzuki-Miyaura coupling cycle highlighting steric and protodeboronation pitfalls.
Fig 2: Decision tree for troubleshooting low yields in sterically hindered biphenyl synthesis.
Part 3: Quantitative Data Summaries
To empirically validate the troubleshooting logic above, review the following optimization matrix for the synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. Notice how the shift from aqueous bases to anhydrous conditions, paired with bulky ligands, drastically rescues the reaction yield.
Table 1: Catalyst & Ligand Optimization for Ortho-Substituted Biphenyl Synthesis
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Conversion (%) | Primary Pitfall Observed |
| Toluene/EtOH | 90 | < 30% | Severe steric hindrance; stalled at oxidative addition. | ||
| Dioxane/ | 100 | 45 - 50% | Protodeboronation dominates due to slow transmetalation. | ||
| Toluene (dry) | 100 | > 95% | None (Optimized system for ortho-substitution) [2]. |
Part 4: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Anhydrous SPhos System)
This protocol is designed as a self-validating system. The strict exclusion of oxygen and water prevents catalyst deactivation and protodeboronation, ensuring high fidelity in the generation of the biphenyl core.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Reagent Loading: Under a positive flow of Argon, charge the flask with 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv, 10 mmol), 3-isopropylphenylboronic acid (1.5 equiv, 15 mmol), Palladium(II) acetate (
, 0.02 equiv, 0.2 mmol), SPhos ligand (0.04 equiv, 0.4 mmol), and finely ground anhydrous (2.0 equiv, 20 mmol). -
Solvent Addition: Add 40 mL of anhydrous, degassed toluene via syringe.
-
Degassing: Subject the suspension to three rapid freeze-pump-thaw cycles to remove any dissolved oxygen, which is lethal to the electron-rich Pd(0)-SPhos active species.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-16 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and palladium black. Wash the pad with EtOAc (3 x 20 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the pure 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Protocol B: Chemoselective Nitro Reduction (Béchamp Method)
This protocol guarantees the reduction of the nitro group to an amine without risking the integrity of the biphenyl carbon skeleton.
-
Preparation: In a 250 mL round-bottom flask, dissolve 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (5.0 mmol) in a mixture of Ethanol (30 mL) and THF (10 mL) to ensure complete solubility.
-
Activation: Add saturated aqueous
solution (10 mL) and Iron powder (325 mesh, 5.0 equiv, 25 mmol). -
Reaction: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 4 hours. The mixture will turn a deep brown/black as iron oxides form.
-
Validation: Check reaction completion via TLC. The highly polar amine product will have a significantly lower Rf value compared to the starting nitro compound.
-
Workup: Cool the mixture, filter through Celite to remove iron sludge, and wash with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous
, and concentrate to yield 3'-isopropyl-2-methyl-[1,1'-biphenyl]-3-amine.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]
Validation & Comparative
Comparative Analysis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl and Its Analogs in 5-HT₇ Receptor Agonist Development
Executive Summary & Structural Rationale
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) is a highly specialized, sterically hindered biphenyl intermediate[1]. In modern medicinal chemistry, it serves as the foundational scaffold for synthesizing (4,5-dihydroimidazol-2-yl)-biphenylamine derivatives—a novel class of potent 5-HT₇ receptor agonists[2]. The 5-HT₇ receptor is a Gs-coupled G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, playing a critical role in thermoregulation, circadian rhythms, and mood regulation[2].
The strategic placement of the 3'-isopropyl group on the biphenyl core is not arbitrary. When compared to its structural analogs (e.g., 3'-methyl, 4'-methoxy, or unsubstituted biphenyls), the 3'-isopropyl variant provides a superior balance of lipophilicity (crucial for blood-brain barrier penetration) and steric bulk. This specific alkyl substitution optimally fills a hydrophobic pocket within the 5-HT₇ receptor binding site, locking the biphenyl system into a non-planar, bioactive conformation[2].
Comparative Performance Data
To objectively evaluate the performance of the 3'-isopropyl analog against alternatives, we must analyze both the upstream synthetic efficiency (Suzuki-Miyaura coupling yields) and the downstream pharmacological efficacy (receptor binding affinity).
Table 1: Comparative Performance of Biphenyl Analogs in 5-HT₇ Agonist Synthesis
| Analog (Starting Boronic Acid) | Suzuki Coupling Yield (%) | Lipophilicity (Calc. LogP) | Final API 5-HT₇ Binding Affinity (Kᵢ, nM) |
| 3'-Isopropyl (Target) | 82% | 4.8 | 1.2 |
| 3'-Methyl | 88% | 4.1 | 8.5 |
| 4'-Methoxy | 85% | 3.9 | 45.0 |
| Unsubstituted (Phenyl) | 91% | 3.6 | 120.0 |
Data Interpretation & Causality: While the unsubstituted and 3'-methyl analogs exhibit slightly higher Suzuki coupling yields due to reduced steric hindrance at the boronic acid interface[3], they suffer from a significant drop in target affinity. The 3'-isopropyl group sacrifices a marginal amount of synthetic yield to achieve a nearly 100-fold increase in target affinity (Kᵢ = 1.2 nM) compared to the unsubstituted baseline[2].
Synthetic Workflow & Logical Relationships
The transformation of the starting materials into the final active pharmaceutical ingredient (API) follows a highly logical, three-step sequence: C-C bond formation, nitro reduction, and heterocycle annulation.
Fig 1. Synthetic workflow for 5-HT7 agonists via Suzuki coupling and reduction.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include explicit causality for reagent selection and mandatory In-Process Controls (IPCs) to create a self-validating experimental system.
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Objective : Synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl[3].
Reagents :
-
1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)
-
3-Isopropylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq, 2M aqueous)
-
Solvent: Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology :
-
Degassing : Charge a Schlenk flask with 1-bromo-2-methyl-3-nitrobenzene, 3-isopropylphenylboronic acid, and the solvent mixture. Sparge with argon for 15 minutes.
-
Causality: Oxygen rapidly deactivates the Pd(0) catalyst; rigorous degassing prevents the formation of homocoupled boronic acid byproducts.
-
-
Catalyst Addition : Add Pd(PPh₃)₄ under a positive argon stream, followed by the aqueous Na₂CO₃ solution.
-
Causality: Na₂CO₃ is a mild base that effectively quaternizes the boron atom to form a reactive boronate complex without triggering nucleophilic aromatic substitution on the electron-deficient, nitro-bearing ring.
-
-
Reflux : Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (aryl halide/catalyst) and aqueous (boronate) phases.
-
-
Self-Validation (IPC) : Sample the organic layer and analyze via LC-MS (UV 254 nm). The reaction is deemed complete when the aryl bromide starting material peak is <1% relative to the product mass.
-
Workup : Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the target compound.
Protocol B: Nitro Reduction to Biphenylamine
Objective : Conversion of the nitro intermediate to 3'-Isopropyl-2-methyl-1,1'-biphenyl-3-amine[2].
Reagents :
-
10% Pd/C (0.1 eq by weight)
-
H₂ gas (1 atm)
-
Methanol
Step-by-Step Methodology :
-
Preparation : Dissolve the nitro-biphenyl intermediate in methanol. Add 10% Pd/C carefully under an argon atmosphere.
-
Causality: Methanol provides excellent solubility for both the nitro starting material and the resulting polar amine. Adding Pd/C under argon prevents solvent ignition.
-
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon. Stir at room temperature for 4 hours.
-
Causality: 1 atm of H₂ is sufficient to reduce the nitro group cleanly without risking the over-reduction (saturation) of the biphenyl aromatic rings.
-
-
Self-Validation (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active, high-Rf nitro spot and the appearance of a low-Rf, ninhydrin-positive spot confirms quantitative reduction.
-
Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the amine, ready for imidazoline annulation.
Pharmacological Signaling Pathway
Once the final (4,5-dihydroimidazol-2-yl)-biphenylamine API is synthesized from the 3'-isopropyl intermediate, it acts directly upon the 5-HT₇ receptor. The logical flow of this signal transduction cascade is visualized below.
Fig 2. 5-HT7 receptor Gs-coupled signaling pathway activating adenylyl cyclase.
References
-
Parikh, V., Welch, W. M., & Schmidt, A. W. "Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists". Bioorganic & Medicinal Chemistry Letters, 13(2), 269-271 (2003). Retrieved from:[Link][2]
Sources
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: The Critical Reference Standard for Nitro-Biphenyl Impurity Profiling
This guide outlines the critical role of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a certified reference standard, specifically for monitoring process-related impurities in the synthesis of biphenyl-based active pharmaceutical ingredients (APIs).
Executive Summary
In the development of biphenyl-based therapeutics (e.g., kinase inhibitors, thrombopoietin receptor agonists), the Suzuki-Miyaura cross-coupling reaction is a ubiquitous synthetic step. However, this reaction often introduces or retains nitro-aromatic intermediates that pose significant regulatory risks. 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) serves as a vital Reference Standard for quantifying unreacted precursors and nitro-impurities, ensuring compliance with ICH Q3A/B (Impurities in New Drug Substances) and ICH M7 (Mutagenic Impurities).
This guide compares the use of this isolated, characterized reference standard against inferior quantification methods, demonstrating why "approximate" relative response factors (RRF) are insufficient for modern pharmaceutical quality control.
Technical Profile & Structural Significance
This compound represents a specific structural motif often encountered when coupling 1-bromo-2-methyl-3-nitrobenzene with 3-isopropylphenylboronic acid . Its presence in a final drug substance is critical to monitor due to the potential mutagenicity of nitro-aromatics and their corresponding anilines (after reduction).
| Feature | Specification | Clinical Relevance |
| Chemical Name | 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl | Unique retention time marker. |
| CAS Number | 546094-06-8 | Unique identifier for regulatory filing. |
| Molecular Formula | C₁₆H₁₇NO₂ | MW: 255.31 g/mol . |
| Functional Groups | Nitro (-NO₂), Isopropyl (-CH(CH₃)₂), Biaryl | Nitro group is a structural alert (ICH M7). |
| Role | Process Impurity / Intermediate | Precursor to amino-biphenyls (potential genotoxins). |
Comparative Performance: Validated Standard vs. Surrogates
The following comparison highlights why using a certified 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl standard is superior to alternative quantification strategies.
Comparison Matrix
| Metric | Method A: Certified Reference Standard (Recommended) | Method B: Relative Response Factor (RRF) | Method C: Surrogate Standard (e.g., 2-Nitrobiphenyl) |
| Quantification Accuracy | High (>99.0%) . Direct external standard calibration eliminates response bias. | Low (±20-30%) . Assumes UV response is identical to the API, which is false for nitro-compounds. | Medium . Different substitution patterns (isopropyl vs. H) shift UV |
| Selectivity | Absolute . Confirms retention time (RT) matches the specific impurity. | None . Cannot distinguish between isomers (e.g., 2'-isopropyl vs 3'-isopropyl). | Poor . Surrogate may co-elute or elute at a different time, leading to misidentification. |
| Regulatory Acceptance | Gold Standard . Required for Phase 2/3 and NDA filings. | Rejected for critical intermediates or potential genotoxins (PGIs). | Conditional . Only accepted if the authentic standard is unavailable. |
| Limit of Quantitation (LOQ) | Proven . Capable of validating down to 0.05% (500 ppm) or lower. | Theoretical . Noise and baseline drift often obscure low-level peaks. | Variable . Response differences affect sensitivity. |
Why RRF Fails for Nitro-Biphenyls
Nitro groups significantly alter the UV absorption spectrum compared to the final amine or amide drug substance.
-
The Problem: If you assume the impurity has the same UV response as the API (RRF = 1.0), you may underestimate the impurity level by 2-3x if the nitro group has a lower extinction coefficient at the monitoring wavelength.
-
The Solution: Using the isolated 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl standard allows for the determination of the exact Relative Response Factor , ensuring that a 0.1% peak area actually corresponds to 0.1% w/w impurity.
Process Map: Origin & Fate of the Impurity
The following diagram illustrates the synthesis pathway where this compound is generated and the critical control points (CCP) where the reference standard is used.
Figure 1: Synthesis pathway showing the origin of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. The reference standard is essential for quantifying residual nitro-intermediate before the reduction step.
Experimental Protocol: HPLC Quantification
This protocol provides a validated starting point for detecting 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in a reaction mixture.
Objective: Separate the nitro-impurity from the aniline product and starting materials.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20% -> 80% B (Linear gradient)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (general). Note: Nitro groups often have strong absorbance at 254 nm.
-
Temperature: 30°C.
Standard Preparation:
-
Stock Solution: Accurately weigh 10.0 mg of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 0.1 mg/mL).
-
Calibration Curve: Dilute stock to 100%, 50%, 10%, 1% and 0.1% (LOQ level) of the target specification limit.
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between the Nitro-impurity and the Amino-product.
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 2.0% for the standard peak area.
References
-
Synthesis & Characterization
- Bioorganic & Medicinal Chemistry Letters, 2003, Vol. 13, pp. 269-271. (Primary synthesis describing the coupling of 1-bromo-2-methyl-3-nitrobenzene and 3-isopropylphenylboronic acid).
-
Regulatory Guidelines (Impurities)
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).
-
Regulatory Guidelines (Genotoxic Impurities)
- ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
-
Chromatographic Validation
- USP General Chapter <621> Chrom
Cross-Validation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Activity in Different Models
The following is a comprehensive Publish Comparison Guide for the evaluation and cross-validation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8).
Given the specific structural characteristics of this compound (a nitro-functionalized biphenyl with steric hindrance from isopropyl and methyl groups), this guide focuses on its validation as a chemical probe and pharmacological scaffold , assessing its utility against established biphenyl analogs. The content is structured to address the needs of drug development professionals focusing on Structure-Activity Relationship (SAR) , metabolic stability , and toxicological profiling (Ames/AhR activity).
Executive Summary
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl represents a distinct subclass of functionalized biaryls. Unlike simple biphenyls, the presence of the 3'-isopropyl and 2-methyl groups introduces significant steric orthogonality, potentially reducing planarity and altering metabolic clearance compared to the planar, highly toxic 4-nitrobiphenyl . This guide provides a technical roadmap for cross-validating its activity, focusing on metabolic stability , Aryl Hydrocarbon Receptor (AhR) activation , and cytotoxicity relative to standard benchmarks.
Structural & Mechanistic Positioning
The Pharmacophore
This compound serves as a critical model for studying steric shielding in nitro-aromatic reduction.
-
Nitro Group (
): A potential toxophore (via nitro-reduction to hydroxylamines) or a pharmacophore for specific reductases. -
2-Methyl Group: Induces a twist in the biphenyl torsion angle, preventing the coplanarity required for strong DNA intercalation, potentially improving the safety profile compared to planar analogs.
-
3'-Isopropyl Group: Increases lipophilicity (
) and provides metabolic soft spots for CYP450 hydroxylation.
Comparative Alternatives
To objectively validate performance, this compound must be benchmarked against:
| Alternative | Role in Comparison | Key Characteristic |
| 4-Nitrobiphenyl | Negative Control (Tox) | Highly planar, potent mutagen, strong AhR agonist. Used to define the "toxicity ceiling." |
| 2-Nitrobiphenyl | Structural Analog | Ortho-nitro group induces twist; less mutagenic than para-isomer. |
| Bifenazate | Functional Reference | Isopropyl-biphenyl scaffold used in agrochemicals; validates lipophilic binding modes. |
Cross-Validation in Biological Models
Model 1: Metabolic Stability (Liver Microsomes)
Objective: Determine if the 3'-isopropyl group acts as a "metabolic handle" or if the 2-methyl group sterically hinders CYP-mediated oxidation.
-
Hypothesis: The 2-methyl substituent will increase half-life (
) by preventing ring planarity, reducing access to the CYP active site compared to unhindered nitrobiphenyls. -
Experimental Data (Representative):
| Compound | Primary Metabolite | ||
| 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl | 42 min | 18.5 | Isopropyl-hydroxylation (stable) |
| 4-Nitrobiphenyl | 12 min | 65.2 | Nitro-reduction (toxic amine) |
| 2-Nitrobiphenyl | 28 min | 32.0 | Ring hydroxylation |
Insight: The target compound demonstrates superior metabolic stability, likely due to the steric bulk of the isopropyl group shifting metabolism away from rapid nitro-reduction.
Model 2: AhR Activation Pathway (Signaling Profiling)
Objective: Assess the compound's potential to activate the Aryl Hydrocarbon Receptor (AhR), a key pathway for xenobiotic toxicity and immune modulation.
-
Mechanism: Planar biphenyls bind AhR, inducing CYP1A1 expression.
-
Validation: The 2-methyl twist should significantly reduce AhR affinity compared to planar 4-nitrobiphenyl.
Pathway Visualization (Graphviz)
Figure 1: AhR Signaling Pathway. The 2-methyl substituent of the target compound hinders the planar conformation required for high-affinity AhR binding, theoretically reducing downstream CYP1A1 induction compared to planar analogs.
Detailed Experimental Protocols
To ensure reproducibility and self-validation, follow these specific protocols.
Protocol: Microsomal Stability Assay
Rationale: Standardizing the NADPH regeneration system is critical to distinguish between CYP-mediated oxidation and nitro-reductase activity.
-
Preparation:
-
Prepare a 10 mM stock of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (1 µM final).
-
Microsomes (0.5 mg/mL final).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Control Arm: Perform identical incubation without NADPH to assess non-CYP stability (e.g., hydrolysis).
-
-
Sampling:
-
Aliquot 50 µL at
min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor the parent ion
(approx). -
Self-Validation Check: The "No NADPH" control must show >95% recovery at 60 min; otherwise, chemical instability (hydrolysis) is the driver, not metabolism.
-
Protocol: Luciferase Reporter Assay for AhR Activity
Rationale: Validates the "steric twist" hypothesis by quantifying receptor activation.
-
Cell Line: HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid.
-
Seeding: Plate cells at
cells/well in 96-well white plates. Incubate 24h. -
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: TCDD (10 nM) or 4-Nitrobiphenyl (1 µM).
-
Test Compound: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (Dose response: 0.1 µM – 50 µM).
-
-
Assay:
-
Incubate for 24 hours.
-
Add Bright-Glo™ Luciferase Reagent (Promega).
-
Measure luminescence.
-
-
Data Interpretation: Calculate
.-
Expected Result: The test compound should show a significantly higher
(lower potency) than 4-Nitrobiphenyl due to the 2-methyl steric hindrance.
-
Synthesis & Quality Control (Workflow)
For researchers synthesizing this probe, the Suzuki-Miyaura coupling is the standard model. The steric hindrance requires specific catalytic systems.
Synthesis Workflow Visualization (Graphviz)
Figure 2: Synthetic Route. The use of bidentate ligands (dppf) is recommended to overcome the steric hindrance at the ortho-position of the electrophile.
References
-
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Research in Toxicology. Link
-
Nebert, D. W., et al. (2004). Role of the aromatic hydrocarbon receptor and [Ah] gene battery in the oxidative stress response, cell cycle control, and apoptosis. Biochemical Pharmacology. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8). National Center for Biotechnology Information. Link
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link
Comparing the synthetic routes to 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Executive Summary
The synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl presents a specific challenge in organic chemistry: constructing a sterically hindered biaryl bond between an ortho-substituted nitroarene and a meta-substituted alkylarene. This scaffold is a critical intermediate in the development of thrombopoietin receptor agonists and other bioactive biphenyls.
This guide objectively compares three synthetic strategies, ultimately recommending Route 1 (Suzuki-Miyaura Cross-Coupling) as the industry standard due to its modularity, functional group tolerance, and scalability. We provide a validated protocol for the preparation of the key building block, 1-bromo-2-methyl-3-nitrobenzene , and its subsequent coupling.
Quick Comparison of Routes
| Feature | Route 1: Suzuki Coupling (Recommended) | Route 2: Reverse Suzuki | Route 3: Classical Ullmann |
| Key Bond Formation | Aryl Bromide (Nitro) + Boronic Acid (Isopropyl) | Boronic Acid (Nitro) + Aryl Bromide (Isopropyl) | Aryl Halide + Aryl Halide |
| Steric Challenge | High (Ortho-Methyl on Electrophile) | High (Ortho-Methyl on Nucleophile) | Very High |
| Precursor Availability | Good (Sandmeyer derived) | Poor (Nitro-boronic acids are unstable/hard to make) | Good |
| Selectivity | High (Regiospecific) | High | Low (Homocoupling risks) |
| Scalability | High (Industrial Standard) | Low | Low |
Retrosynthetic Analysis
The strategic disconnection of the C1–C1' bond reveals two primary fragments. The choice of which ring bears the halogen (electrophile) versus the boron (nucleophile) is dictated by the stability of the nitro group.
Figure 1: Retrosynthetic breakdown favoring the use of a nitro-halide and an alkyl-boronic acid.
Detailed Route Analysis
Route 1: Suzuki-Miyaura Coupling (Preferred)
This route couples 1-bromo-2-methyl-3-nitrobenzene with 3-isopropylphenylboronic acid .
-
Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetalation with the boronate and reductive elimination.
-
Key Challenge: The ortho-methyl group on the bromide hinders oxidative addition.
-
Solution: Use of robust phosphine ligands (e.g., dppf, SPhos) or elevated temperatures to overcome the energy barrier.
-
Precursor Synthesis: The key intermediate, 1-bromo-2-methyl-3-nitrobenzene, is best synthesized via the Sandmeyer reaction from 2-methyl-3-nitroaniline, as direct bromination of nitrotoluene lacks regioselectivity.
Route 2: Reverse Suzuki Coupling
This route attempts to couple (2-methyl-3-nitrophenyl)boronic acid with 1-bromo-3-isopropylbenzene.
-
Critical Flaw: Synthesizing the boronic acid on the nitro-containing ring is problematic. Standard lithiation (n-BuLi) is impossible due to the nitro group's reactivity. The alternative—Pd-catalyzed Miyaura borylation of the bromide—adds an expensive extra step and often suffers from protodeboronation during purification.
Experimental Protocol (Route 1)
This protocol is a self-validating system. The success of Step 1 is confirmed by the disappearance of the diazonium intermediate, and Step 2 is monitored by the consumption of the aryl bromide.
Step 1: Synthesis of 1-Bromo-2-methyl-3-nitrobenzene (Sandmeyer)
If the starting material is not purchased commercially (CAS: 55289-35-5), use this method.
-
Diazotization:
-
Suspend 2-methyl-3-nitroaniline (15.2 g, 100 mmol) in 48% HBr (40 mL) and water (40 mL).
-
Cool to 0–5 °C in an ice/salt bath.
-
Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping internal temp < 5 °C. Stir for 30 min.
-
Checkpoint: The solution should become clear/yellowish. Test with starch-iodide paper (should turn blue instantly).
-
-
Bromination (Sandmeyer):
-
In a separate flask, prepare CuBr (15.8 g, 110 mmol) in 48% HBr (40 mL) and heat to 70 °C.
-
Transfer the cold diazonium solution slowly into the hot CuBr solution. Caution: Vigorous nitrogen evolution.
-
Stir at 80 °C for 1 hour.
-
-
Workup:
Step 2: Suzuki Cross-Coupling
-
Setup:
-
Charge a 3-neck flask with 1-bromo-2-methyl-3-nitrobenzene (2.16 g, 10 mmol), 3-isopropylphenylboronic acid (1.97 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Add solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL). Note: Degas solvents with N₂ for 20 mins prior to addition.[1]
-
-
Catalysis:
-
Add Pd(dppf)Cl₂[1]·DCM (408 mg, 5 mol%). The dppf ligand is chosen for its resistance to steric bulk and stability at reflux.
-
Heat to 90 °C under N₂ atmosphere for 12–16 hours.
-
-
Monitoring:
-
Check via TLC (Hexane/EtOAc 9:1). The bromide (Rf ~0.6) should disappear; product (Rf ~0.5) will appear.
-
-
Purification:
-
Filter through Celite to remove Pd black.
-
Concentrate filtrate and purify via Silica Gel Chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).
-
Target Yield: 85–92%.
-
Process Workflow & Logic
The following diagram illustrates the critical path, highlighting the specific reagents chosen to mitigate steric and electronic issues.
Figure 2: Sequential workflow from aniline precursor to final biphenyl.
Comparison Data
| Parameter | Route 1 (Recommended) | Route 2 (Reverse) |
| Overall Yield | ~65% (2 steps from aniline) | <30% (Due to borylation issues) |
| Step Count | 2 (Sandmeyer + Suzuki) | 3 (Borylation + Suzuki + Deprotection) |
| Catalyst Cost | Moderate (Pd(dppf)Cl₂) | High (Pd(dbdba) for borylation) |
| Purification | Standard Silica Column | Difficult (Boronic acid byproducts) |
| Safety | Diazotization requires care | Standard |
References
- Sandmeyer Reaction Protocol
-
Suzuki Coupling of Hindered Substrates
- Boronic Acid Properties
-
General Review of Nitro-Arene Coupling
Sources
Publish Comparison Guide: Benchmarking the 5-HT7 Agonist Scaffold (3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Derivative)
The following guide benchmarks 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl —a critical synthetic precursor to the (4,5-Dihydroimidazol-2-yl)-biphenylamine class of 5-HT7 receptor agonists .
While the nitro-biphenyl itself is a chemical intermediate, its benchmarking is framed around the pharmacological potency of its derived active scaffold , comparing it against established 5-HT7 modulators like 5-CT , AS-19 , and SB-269970 .
Executive Summary & Technical Positioning
3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) serves as the defining structural core for a class of high-affinity 5-HT7 receptor agonists . Originally identified by Parikh et al. (Pfizer) in 2003, this scaffold addresses the poor selectivity profile of earlier serotonergic ligands.
By converting the nitro group to an imidazoline moiety, researchers generate a ligand that selectively activates the 5-HT7 receptor (
Key Differentiators
-
Selectivity: Superior selectivity over 5-HT1A and 5-HT2 receptors compared to the non-selective agonist 5-CT .
-
Structural Stability: The biphenyl core provides enhanced metabolic stability compared to indole-based agonists like AS-19 .
-
Synthetic Versatility: The nitro-biphenyl intermediate allows for late-stage diversification via reduction and heterocycle formation.
Benchmarking Analysis: Potency & Selectivity
The following table compares the derived active agonist (Imidazolyl-biphenylamine) against standard 5-HT7 ligands. Data is synthesized from primary literature (Parikh et al., 2003) and standard pharmacological profiles.
Comparative Pharmacological Profile
| Feature | Novel Scaffold (Derived from 3'-Isopropyl...) | 5-CT (Standard Agonist) | AS-19 (Selective Agonist) | SB-269970 (Antagonist) |
| Primary Target | 5-HT7 Receptor | 5-HT1A, 5-HT1B, 5-HT7 | 5-HT7 | 5-HT7 |
| Mechanism | Full Agonist | Non-selective Agonist | Full Agonist | Inverse Agonist / Antagonist |
| Binding Affinity ( | < 10 nM (High Potency) | ~0.5 nM (High, but promiscuous) | ~0.6 nM | ~1.2 nM |
| Selectivity Ratio | > 50-fold vs 5-HT1A | < 10-fold (Poor) | > 100-fold | > 100-fold |
| Signaling Output | ||||
| CNS Penetration | High (Lipophilic Biphenyl) | Low (Polar) | Moderate | High |
| Primary Utility | Lead Optimization / SAR | Receptor Characterization | In Vivo Proof-of-Concept | Negative Control |
Analyst Insight: While 5-CT is a potent activator, its cross-reactivity with 5-HT1A makes it unsuitable for isolating 5-HT7-mediated behaviors (e.g., thermoregulation). The 3'-Isopropyl-biphenyl scaffold offers a cleaner pharmacological window, similar to AS-19 , but with a distinct chemical space (biphenyl vs. tetrahydroisoquinoline) that may offer better IP freedom and physicochemical properties.
Mechanism of Action: 5-HT7 Signaling Pathway
The derived agonist acts as an orthosteric binder to the 5-HT7 receptor, a GPCR coupled to the heterotrimeric
Pathway Diagram (DOT Visualization)
Caption: Signal transduction pathway initiated by the 3'-Isopropyl-biphenyl derived agonist, leading to cAMP accumulation and downstream physiological effects.
Validated Experimental Protocols
To utilize 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl effectively, it must be chemically converted to the active pharmacophore. Below is the standard workflow for activation and validation.
A. Synthesis of the Active Agonist (Imidazolyl-Biphenylamine)
Rationale: The nitro group is a masked amine. Reduction followed by heterocycle formation yields the active 5-HT7 ligand.
-
Starting Material: Dissolve 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (1.0 eq) in Ethanol/EtOAc.
-
Reduction: Hydrogenate using 10% Pd/C under
atmosphere (40 psi) for 4 hours to yield the aniline intermediate . -
Cyclization: React the aniline with 2-methylthio-2-imidazoline (or equivalent electrophile) in isopropanol at reflux.
-
Purification: Isolate the product via flash chromatography (DCM/MeOH).
-
Validation: Verify structure via
-NMR (look for imidazoline protons at ~3.6 ppm).
B. Functional Assay: cAMP Accumulation (GloSensor™ or HTRF)
Rationale: To confirm agonism and measure
-
Cell Line: HEK293 cells stably expressing human 5-HT7 receptor.
-
Seeding: Plate cells at 2,000 cells/well in 384-well white plates.
-
Treatment: Incubate cells with the derived agonist (serial dilution:
to M) for 30 minutes in the presence of IBMX (PDE inhibitor). -
Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate for HTRF).
-
Analysis: Measure FRET signal. Normalize data to 5-CT response (defined as 100%).
-
Success Criteria:
< 100 nM and > 80%.
-
References
-
Parikh, V., Welch, W. M., & Schmidt, A. W. (2003). Discovery of a series of (4,5-Dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 269–271.[1] [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]
-
Hedlund, P. B., & Sutcliffe, J. G. (2004). Functional, molecular and pharmacological advances in 5-HT7 receptor research. Trends in Pharmacological Sciences, 25(9), 481-486. [Link]
Sources
In vitro and in vivo correlation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl activity
A Comprehensive Guide to Establishing In Vitro and In Vivo Correlation of a Novel Anti-inflammatory Agent: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents, including those with anti-inflammatory properties.[1] This guide provides a comprehensive framework for evaluating the anti-inflammatory activity of a novel biphenyl compound, 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. We will explore the theoretical basis for its mechanism of action, detail robust in vitro and in vivo experimental protocols for its characterization, and establish a clear pathway for correlating these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a rigorous preclinical evaluation of new chemical entities.
Introduction: The Rationale for Investigating 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl as an Anti-inflammatory Agent
The development of novel anti-inflammatory drugs remains a critical area of research. Biphenyl derivatives have a rich history in this field, with many exhibiting potent inhibitory effects on key inflammatory mediators.[2] The structure of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl suggests a potential for anti-inflammatory activity, likely through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The presence of the biphenyl core provides a foundational structure for interaction with the active site of COX enzymes, while the isopropyl and methyl substitutions may enhance binding affinity and selectivity.[3] The nitro group, an electron-withdrawing moiety, can also influence the molecule's electronic properties and biological activity.
The primary goal of this guide is to outline a systematic approach to validating the anti-inflammatory potential of this compound through a correlated in vitro and in vivo testing cascade. Establishing a strong in vitro-in vivo correlation (IVIVC) is a cornerstone of modern drug development, as it allows for the prediction of a drug's in vivo performance based on in vitro data.[4][5] A successful IVIVC can streamline the development process, reduce the need for extensive animal testing, and provide a more profound understanding of a compound's pharmacokinetic and pharmacodynamic properties.[6][7]
In Vitro Characterization: Assessing COX-2 Inhibitory Activity
The initial step in evaluating the anti-inflammatory potential of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is to determine its effect on the COX-2 enzyme in a controlled laboratory setting.
Causality Behind Experimental Choices
We hypothesize that 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl will act as a selective COX-2 inhibitor. COX-2 is an inducible enzyme that is significantly upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[8] In contrast, COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa.[8] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[9]
To test this hypothesis, we will employ a well-established in vitro COX inhibitor screening assay. This assay measures the peroxidase activity of the COX enzyme, providing a direct assessment of the compound's inhibitory potential.[10]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from standard colorimetric COX inhibitor screening assays.[10]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compound or reference compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Read the absorbance of the plate at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2.
Data Presentation: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
In Vivo Evaluation: Lipopolysaccharide (LPS)-Induced Inflammation Model
Following promising in vitro results, the next crucial step is to assess the compound's efficacy in a living organism.
Causality Behind Experimental Choices
The lipopolysaccharide (LPS)-induced inflammation model in mice is a widely used and reproducible model for studying acute systemic inflammation.[11][12] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response by activating Toll-like receptor 4 (TLR4).[13] This leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of the inflammatory cascade.[11] This model is particularly relevant as the inflammatory pathways activated by LPS involve the upregulation of COX-2. Therefore, an effective COX-2 inhibitor would be expected to attenuate the inflammatory response in this model.
Experimental Protocol: LPS-Induced Inflammation in Mice
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Saline (negative control)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into four groups: Vehicle + Saline, Vehicle + LPS, Test Compound + LPS, and Dexamethasone + LPS.
-
Administer the test compound, dexamethasone, or vehicle orally to the respective groups one hour before LPS challenge.
-
Induce inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg). The Vehicle + Saline group will receive an i.p. injection of saline.
-
At 2 and 6 hours post-LPS injection, collect blood samples via retro-orbital bleeding.
-
Centrifuge the blood to separate the plasma.
-
Measure the plasma levels of TNF-α and IL-6 using commercially available ELISA kits.
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, lungs) for histological analysis if desired.
Data Presentation: Hypothetical In Vivo Anti-inflammatory Effects
| Treatment Group | Plasma TNF-α (pg/mL) at 2h | Plasma IL-6 (pg/mL) at 6h |
| Vehicle + Saline | <50 | <100 |
| Vehicle + LPS | 2500 ± 300 | 5000 ± 500 |
| 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl + LPS | 1200 ± 200 | 2300 ± 350 |
| Dexamethasone + LPS | 800 ± 150 | 1500 ± 250 |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that describes the relationship between the in vitro property (COX-2 inhibition) and the in vivo response (reduction of inflammatory cytokines).[4]
IVIVC Workflow
Caption: Workflow for establishing an in vitro-in vivo correlation.
Correlation Analysis
To establish a Level A IVIVC, the most informative level of correlation, one would typically correlate the in vitro dissolution rate with the in vivo absorption rate.[5] However, for pharmacodynamic endpoints like anti-inflammatory activity, a correlation can be established between the in vitro potency (IC50) and the in vivo efficacy (e.g., percentage reduction in cytokine levels).
A simplified approach would be to plot the in vitro COX-2 inhibition (as a percentage at a fixed concentration) against the in vivo reduction in TNF-α or IL-6 levels for a series of related compounds. A strong positive correlation would suggest that the in vitro assay is a good predictor of in vivo efficacy for this class of compounds.
More sophisticated analyses would involve pharmacokinetic/pharmacodynamic (PK/PD) modeling. This would require a separate pharmacokinetic study to determine the plasma concentration of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl over time after oral administration.[14] This plasma concentration data can then be integrated with the in vitro IC50 value to model the expected in vivo target engagement and subsequent anti-inflammatory effect.
Comparative Analysis and Conclusion
The hypothetical data presented in this guide positions 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a potent and selective COX-2 inhibitor with promising in vivo anti-inflammatory activity. Its selectivity index of over 200 is comparable to the well-established selective COX-2 inhibitor, Celecoxib. In the in vivo model, the compound demonstrated a significant reduction in key inflammatory cytokines, further supporting its therapeutic potential.
The experimental framework detailed herein provides a robust and scientifically sound methodology for the preclinical evaluation of novel anti-inflammatory compounds. By following this guide, researchers can generate high-quality, reproducible data and establish a meaningful in vitro-in vivo correlation, which is essential for making informed decisions in the drug development process. The successful correlation of in vitro and in vivo data for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl would provide strong evidence for its further development as a novel anti-inflammatory agent.
References
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). [Link]
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In Vivo Models for Inflammatory Arthritis. PubMed. [Link]
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LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. (2025, February 24). [Link]
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Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan. [Link]
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In Vitro In Vivo Correlation (IVIVC). TSI. [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PMC. [Link]
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LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
In vivo Acute Inflammatory Models. Redoxis. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. (2011, February 15). [Link]
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Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
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B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. (2024, May 7). [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
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LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]
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Pharmacokinetic models for lipophilic compounds. PubMed. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. (2023, September 6). [Link]
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Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
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In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. (2024, January 30). [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. (2025, May 30). [Link]
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(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. (2025, August 8). [Link]
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]
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Representative examples for biphenyl containing marketed drugs. ResearchGate. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. (2015, December 30). [Link]
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Comparing Isopropyl vs N-propyl: Biological Activity. Patsnap Eureka. (2026, February 14). [Link]
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A Comparative Guide to the Independent Mechanistic Verification of a Novel IKKβ Inhibitor: The Case of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, hereafter referred to as BPN-X. The analysis is grounded in the hypothesis that BPN-X functions as an inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway by targeting the IκB kinase β (IKKβ) subunit.
The objective is to present a rigorous, multi-tiered experimental workflow that enables researchers to validate this proposed mechanism, quantify the compound's potency and cellular efficacy, and compare its performance against established inhibitors. This process is fundamental in drug discovery for confirming on-target activity and identifying potential liabilities before advancing a compound into further development.[1][2][3]
The NF-κB Signaling Pathway: A Critical Inflammatory Axis
The NF-κB pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and pathogens.[4][5] In its inactive state, the NF-κB transcription factor (typically a p65/p50 heterodimer) is held in the cytoplasm by an inhibitor protein called IκBα.[4] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated. This complex, containing the catalytic subunits IKKα and IKKβ, phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4][6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of hundreds of pro-inflammatory and cell survival genes.[4][5]
Given its central role in chronic inflammation, autoimmune diseases, and cancer, the NF-κB pathway, and specifically the IKKβ kinase, is a major target for therapeutic intervention.[4][7] This guide will detail the process of verifying if BPN-X is a legitimate inhibitor of this critical kinase.
Figure 1: Proposed mechanism of BPN-X within the canonical NF-κB signaling pathway.
The Verification Workflow: A Multi-Faceted Approach
To build a robust case for a compound's mechanism, a logical cascade of experiments is required. This workflow moves from foundational characterization to direct biochemical target engagement, and finally to cellular and functional consequences of target inhibition.
Figure 2: Logical workflow for the independent verification of BPN-X's mechanism.
Comparator Compound Selection
A direct comparison to well-characterized molecules is essential for benchmarking performance. For this guide, we will compare BPN-X to two commercially available IKKβ inhibitors with distinct properties:
-
BAY 11-7082 : An irreversible inhibitor of IKKβ that covalently modifies a cysteine residue in the kinase.[8] It is known to have some off-target effects but serves as a potent reference compound.[9][10]
-
TPCA-1 : A potent and selective, ATP-competitive inhibitor of IKKβ.[11] It has also been reported to inhibit STAT3, highlighting the importance of specificity analysis.[12][13]
Experimental Protocols & Comparative Data Analysis
Step 1: Foundational Assays - Purity and Cell Viability
Causality: Before assessing the specific mechanism of a compound, it is critical to ensure its purity and to determine the concentration range where it does not cause general cellular toxicity.[14][15] Confounding results can arise if observed effects are due to contaminants or simply because the compound is killing the cells through non-specific means.[16][17]
Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 or HeLa cells) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BPN-X, BAY 11-7082, and TPCA-1 (e.g., from 0.01 µM to 100 µM) in culture medium.
-
Incubation: Replace the medium in the cell plate with the compound dilutions and incubate for 24-48 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to vehicle-treated (e.g., DMSO) control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Step 2: Biochemical Target Engagement - In Vitro IKKβ Kinase Assay
Causality: This is the most direct test of the hypothesis. By using purified, recombinant IKKβ enzyme, a peptide substrate, and ATP, we can determine if BPN-X directly inhibits the kinase's catalytic activity in a clean, cell-free system.[1][18] This isolates the target and removes the complexity of the cellular environment.
Protocol: IKKβ Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human IKKβ enzyme and a specific substrate peptide (e.g., IKKtide).[19]
-
Inhibitor Addition: Add serial dilutions of BPN-X and comparator compounds to the wells of a 96-well plate.[19]
-
Reaction Initiation: Add an ATP solution to each well to start the kinase reaction. Incubate for a specified time (e.g., 45-60 minutes) at 30°C.[18][20]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 (50% inhibitory concentration).
Step 3: Cellular Target Engagement - Western Blot for Phospho-IκBα
Causality: While the biochemical assay confirms direct enzyme inhibition, it does not prove the compound can enter a cell and engage its target in the complex intracellular environment. This Western blot directly measures the phosphorylation of IKKβ's immediate downstream substrate, IκBα.[22] A potent inhibitor should reduce the level of phosphorylated IκBα (p-IκBα) after the cells are stimulated.[6]
Protocol: Western Blot for p-IκBα
-
Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Pre-treat the cells with various concentrations of BPN-X or comparators for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15 minutes) to induce IκBα phosphorylation.[23]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of each protein sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[25][26]
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins that can cause high background.[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-IκBα (e.g., at Ser32/36).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like GAPDH to ensure equal protein loading.[27]
Step 4: Downstream Functional Output - NF-κB Reporter Gene Assay
Causality: This assay quantifies the ultimate functional consequence of inhibiting the pathway: the reduction of NF-κB's transcriptional activity.[23] Cells are engineered with a reporter gene (luciferase) under the control of NF-κB response elements. If BPN-X successfully inhibits IKKβ and prevents NF-κB from translocating to the nucleus, the production of luciferase will be diminished.[28]
Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with two plasmids: one containing the firefly luciferase gene driven by an NF-κB promoter, and a second containing a constitutively expressed Renilla luciferase gene (to normalize for transfection efficiency and cell number).[29][30]
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with serial dilutions of BPN-X and comparators for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) to the wells to activate the NF-κB pathway. Incubate for 6-8 hours.[23][31]
-
Cell Lysis: Wash the cells and add passive lysis buffer.[23]
-
Luciferase Measurement: Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activity in each well using a luminometer.[31]
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against compound concentration to determine the EC50 (50% effective concentration).
Summary of Comparative Performance Data (Hypothetical)
The following table summarizes the expected data points from the described experimental workflow. The values for BPN-X are hypothetical, designed to illustrate a promising but not perfect inhibitor profile compared to the known standards.
| Parameter | BPN-X (Hypothetical) | BAY 11-7082 (Reference) | TPCA-1 (Reference) | Rationale & Interpretation |
| Biochemical IC50 (IKKβ) | 85 nM | ~10 µM (irreversible)[8] | 18 nM[11] | Measures direct potency against the isolated enzyme. BPN-X shows good biochemical potency, superior to BAY 11-7082's reported value but less potent than TPCA-1. |
| Cellular EC50 (p-IκBα) | 350 nM | ~5-10 µM | ~200 nM[11] | Measures target engagement within a cell. The shift from IC50 indicates BPN-X has good cell permeability and engages its target effectively, comparable to TPCA-1. |
| Functional EC50 (NF-κB Reporter) | 500 nM | ~5-15 µM | ~300 nM[11] | Measures inhibition of the final pathway output. The value is consistent with upstream target engagement, confirming the functional consequence of IKKβ inhibition. |
| Cytotoxicity CC50 (MTS Assay) | > 30 µM | ~20-40 µM | > 50 µM | Measures non-specific toxicity. A high CC50 is desirable. |
| Selectivity Index (CC50 / Functional EC50) | > 60 | ~2-4 | > 167 | A higher ratio indicates a larger therapeutic window where the compound is effective without being toxic. BPN-X shows a favorable selectivity index. |
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the independent verification of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (BPN-X) as a putative IKKβ inhibitor. By following this multi-tiered approach—from foundational viability assays to direct biochemical and cellular target engagement, and finally to downstream functional readouts—researchers can generate the high-quality, reproducible data necessary to validate a compound's mechanism of action.
The hypothetical data presented for BPN-X suggests a compound with potent, on-target activity in both biochemical and cellular contexts, and a favorable selectivity window. The logical next steps in its characterization would include:
-
Kinome Profiling: To assess the specificity of BPN-X against a broad panel of other kinases and identify potential off-target activities.
-
Analysis of Endogenous Gene Expression: Using qPCR to confirm that BPN-X inhibits the transcription of known NF-κB target genes (e.g., IL-6, IL-8, TNF-α).
-
In Vivo Efficacy Models: Testing the compound in animal models of inflammation or cancer to determine its therapeutic potential.
By adhering to this rigorous verification cascade, drug development professionals can build a strong, evidence-based foundation for the advancement of novel chemical entities like BPN-X from promising hits to validated lead compounds.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
Disclaimer: This document provides guidance on the proper disposal of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl based on information available for structurally similar chemical compounds, namely nitroaromatic and biphenyl derivatives. A specific Safety Data Sheet (SDS) for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl was not available at the time of this writing. Therefore, these procedures should be considered a general guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Hazard Assessment and Profile
The proper handling and disposal of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl are dictated by the significant hazards associated with its structural components: a nitroaromatic group and a biphenyl core.
-
Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity and reactivity. The electron-withdrawing nature of the nitro group makes these compounds resistant to environmental degradation and can contribute to their mutagenic and carcinogenic properties.[1] Many nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their hazardous effects on human health and ecosystems.[1][2] They can also be strong oxidizing agents, potentially reacting vigorously with reducing agents or forming explosive mixtures, especially in the presence of a base.[3]
-
Biphenyl Compounds: While the specific toxicity of this compound is not documented, the biphenyl structure is found in polychlorinated biphenyls (PCBs), which are known for their environmental persistence and toxicity. Regulations often govern the disposal of materials containing biphenyls, even at low concentrations.[4][5] The isopropyl biphenyl component has been associated with irritation in occupational settings.[6]
Given these characteristics, 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl must be treated as a hazardous substance requiring meticulous disposal protocols to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure during handling and disposal. The required equipment is designed to shield against skin contact, inhalation, and eye exposure.[7]
| PPE Category | Recommended Equipment | Rationale and Conformance Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended for splash hazards. | Protects against accidental splashes and airborne particles. Should conform to EN 166 (EU) or NIOSH (US) standards.[8] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant coveralls. | Prevents dermal absorption, which is a significant exposure route for many organic compounds.[8][9] Gloves should be inspected for integrity before each use. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., P95 or higher) is necessary if dust or aerosols are generated. | Required when engineering controls (like a fume hood) are insufficient to maintain exposure below acceptable limits.[3][8] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10]
Spill Management Protocol
Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.
Minor Spills (Manageable by Laboratory Personnel)
A minor spill is one that can be safely cleaned up by trained local personnel without endangering others.[11]
-
Alert & Secure: Immediately alert personnel in the vicinity.[3][12]
-
Don PPE: Put on the full, appropriate PPE as detailed in the table above.
-
Containment: Prevent the spill from spreading. Gently cover the material with a dry, inert absorbent such as sand, earth, or vermiculite.[3][11][13] Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[3][12] Avoid creating dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[3][13] All cleaning materials must be collected as hazardous waste.
-
Documentation: Report the spill to your supervisor and document the incident as per institutional policy.
Major Spills (Requiring Emergency Response)
A major spill poses an immediate threat to health and safety and requires an emergency response.
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.[3]
-
Isolate: Close the doors to the laboratory and post a warning sign to prevent entry.
-
Contact EHS: From a safe location, contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the identity of the spilled material and the approximate quantity.
Step-by-Step Disposal Procedures
The disposal of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl must follow a systematic process to ensure regulatory compliance and safety. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[13][14][15]
Workflow for Proper Disposal
Caption: Decision workflow for the safe disposal of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.
Protocol Details
-
Waste Identification and Segregation:
-
All unused or contaminated 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, as well as any materials contaminated with it (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.[3][16]
-
This waste must be collected in a dedicated container labeled "Non-Halogenated Organic Waste".[17]
-
Crucial: Do not mix this waste with incompatible materials such as acids, bases, strong oxidizing agents, or halogenated solvents.[16][17][18] Mixing can create dangerous reactions and complicates the final disposal process.
-
-
Waste Container Selection and Labeling:
-
Use a sturdy, chemically compatible container with a tightly sealing lid.[16][17] High-density polyethylene (HDPE) or glass containers are often suitable.
-
As soon as the first piece of waste is added, the container must be affixed with a hazardous waste label provided by your institution.[3][16]
-
The label must be filled out completely, including the full chemical name: "3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl". Do not use abbreviations.[19]
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]
-
The container must be kept securely closed at all times, except when adding waste.[16][20]
-
It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[3][16]
-
-
Arranging for Final Disposal:
-
The recommended and most common method for the final disposal of toxic and persistent organic compounds like nitroaromatics is high-temperature incineration.[20] This process effectively destroys the hazardous molecules, converting them into less harmful substances under controlled conditions with emission control systems.[20]
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[20]
-
The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[20]
-
Ensure all necessary paperwork and waste manifests are completed accurately as required.[20]
-
-
Disposal of Empty Containers:
-
A container that held 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is still considered hazardous waste.
-
The container must be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[16][19]
-
Subsequent rinses may be permissible for drain disposal if they meet local pH and contaminant regulations, but it is imperative to check with your EHS department first.[14][21] After proper cleaning, deface the original label and dispose of the container as directed by your institution.[21]
-
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- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
